molecular formula C6H5BrN2O3 B3026667 3-Bromo-4-methyl-5-nitropyridin-2-ol CAS No. 1049706-72-0

3-Bromo-4-methyl-5-nitropyridin-2-ol

Cat. No.: B3026667
CAS No.: 1049706-72-0
M. Wt: 233.02
InChI Key: JJTIUCLTXGGQCH-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitropyridin-2-ol is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTIUCLTXGGQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653951
Record name 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one
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Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049706-72-0
Record name 3-Bromo-4-methyl-5-nitro-2(1H)-pyridinone
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Record name 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one
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Record name 3-bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one
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Foundational & Exploratory

Introduction: The Significance of Substituted Pyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Substituted pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1][2] The pyridin-2-ol (or 2-pyridone) tautomer, in particular, offers a versatile platform for introducing functional groups that can modulate a molecule's pharmacological profile. The target molecule of this guide, this compound, is a highly functionalized intermediate. The presence of a bromine atom, a nitro group, a methyl group, and a hydroxyl group on the pyridine ring provides multiple reactive handles for further chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical agents.

This guide provides a detailed, scientifically-grounded pathway for the synthesis of this key intermediate, focusing on the rationale behind the chosen methodology, a step-by-step protocol, and critical data analysis.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct and efficient pathway to synthesize this compound is through the electrophilic bromination of its direct precursor, 4-Methyl-5-nitropyridin-2-ol. This reaction leverages the principles of electrophilic aromatic substitution on a substituted pyridine ring.

Caption: Overall reaction scheme for the bromination of the precursor.

Mechanistic Rationale and Causality

The success of this synthesis hinges on understanding the directing effects of the substituents on the pyridine ring during electrophilic aromatic substitution.[3]

  • Activating Group (-OH): The hydroxyl group at the 2-position is a powerful activating group and is ortho-, para- directing. In its pyridin-2-one tautomeric form, the amide-like character still strongly directs incoming electrophiles.

  • Activating Group (-CH₃): The methyl group at the 4-position is a weakly activating group and is also ortho-, para- directing.

  • Deactivating Group (-NO₂): The nitro group at the 5-position is a strong deactivating group and is meta- directing.

The position of bromination is determined by the interplay of these electronic effects. The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating nitro group. The C6 position is also ortho to the hydroxyl group, but it is adjacent to the ring nitrogen and ortho to the deactivating nitro group, making it less favorable for substitution. Therefore, the incoming bromine electrophile is selectively directed to the C3 position, which is the most nucleophilic and sterically accessible site, leading to the desired product with high regioselectivity. The use of acetic acid as a solvent provides a polar protic medium that can facilitate the reaction.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure reported by The Royal Society of Chemistry.[4]

Materials and Reagents:

  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic Acid (AcOH), glacial

  • Bromine (Br₂)

  • Toluene

  • Acetonitrile (CH₃CN)

  • Ice

  • Water (deionized)

Procedure:

  • Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in glacial acetic acid (1000 mL) in a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add bromine (208 mL, 4.08 mol, 6 equivalents) dropwise over a period of 1.5 hours, maintaining the temperature of the mixture.[4]

  • After the addition is complete, stir the mixture for an additional 5 minutes.

  • Carefully pour the reaction mixture into 2000 mL of an ice-water slurry and stir vigorously for 1 hour. A precipitate will form.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid residue sequentially with water (3 x 100 mL).

  • Dry the product in vacuo.

  • To remove residual solvents, strip the dried solid with toluene (2 x 500 mL) and then acetonitrile (500 mL) under reduced pressure.

  • This procedure affords this compound as a yellow solid.

Data Presentation and Expected Outcome

The following table summarizes the quantitative data from the reference procedure, demonstrating the efficiency of this synthesis.[4]

ParameterValue
Starting Material Mass104.5 g
Starting Material Moles0.68 mol
Product Mass143.8 g
Yield 91%
AppearanceYellow Solid

Self-Validation and Characterization

The trustworthiness of this protocol is supported by its high reported yield. To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, showing the expected signals for the methyl group and the remaining aromatic proton, and the correct carbon shifts.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product, corresponding to the formula C₆H₅BrN₂O₃.

  • Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Safety and Handling Considerations

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Acetic Acid (AcOH): Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

  • General Precautions: The reaction is exothermic, especially during the addition of bromine. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound via electrophilic bromination of 4-Methyl-5-nitropyridin-2-ol is a robust, high-yielding, and regioselective process.[4] The procedure is straightforward and relies on well-understood principles of aromatic chemistry, making it a reliable method for producing this valuable intermediate for applications in pharmaceutical research and development. The multi-functional nature of the product provides a versatile platform for the subsequent construction of more complex molecular architectures.

References

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitropyridin-2-ol (CAS 1049706-72-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methyl-5-nitropyridin-2-ol is a highly functionalized heterocyclic compound belonging to the substituted pyridinone class. Its structure, featuring a bromine atom, a methyl group, and a nitro group on a pyridin-2-ol core, makes it a valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups offers multiple reaction sites for further molecular elaboration, rendering it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyridone scaffold itself is recognized as a "privileged structure" in drug design, known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and predicted data.

PropertyValueSource
CAS Number 1049706-72-0[2]
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.02 g/mol [2]
Appearance White to off-white or yellow solid[3]
Boiling Point (Predicted) 382.5°C at 760 mmHg[2]
Density (Predicted) 1.858 g/cm³[2]
pKa (Predicted) -0.51 ± 0.28[4]
Storage Sealed in dry, room temperature or 2-8°C[5][6]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 4-methyl-5-nitropyridin-2-ol. This reaction is typically carried out using elemental bromine in a suitable solvent, such as acetic acid.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridin-2-ol ring is activated towards electrophilic attack by the hydroxyl group. The reaction can be visualized as follows:

Reaction_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Br_delta Brδ+---Brδ- Br2->Br_delta Polarization AcOH Acetic Acid (Solvent) Reactant 4-Methyl-5-nitropyridin-2-ol Intermediate Sigma Complex (Arenium Ion) Reactant->Intermediate + Br+ Product This compound Intermediate->Product - H+

Figure 1: General overview of the electrophilic bromination mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

Materials:

  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic Acid (Glacial)

  • Bromine

  • Ice-water

  • Toluene

  • Acetonitrile

Procedure:

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Carefully add bromine (6.0 eq) dropwise to the suspension over a period of 1.5 hours.

  • Stir the mixture for 5 minutes after the addition is complete.

  • Pour the reaction mixture into a beaker of ice-water and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Wash the solid residue with water.

  • Dry the product in vacuo.

  • Further stripping with toluene and acetonitrile can be performed to remove residual solvents.

This procedure typically affords the title compound as a yellow solid with a high yield.

Purification and Characterization

Purification

The primary method for purifying crude this compound is recrystallization .[7][8] The choice of solvent is critical and should be determined experimentally, with the ideal solvent dissolving the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for pyridone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

For more challenging purifications, column chromatography using silica gel is an effective alternative.[9] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can separate the desired product from impurities.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromo, nitro, and hydroxyl/oxo groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon atoms attached to the electron-withdrawing bromine and nitro groups, as well as the carbonyl carbon, are expected to appear at lower fields (higher ppm values).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group, bromine atom, and potentially the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A broad peak for the N-H stretch (in the pyridinone tautomer) or O-H stretch (in the hydroxypyridine tautomer).

  • A strong absorption for the C=O stretch of the pyridone ring.

  • Bands corresponding to the asymmetric and symmetric stretches of the nitro group.

  • Absorptions for C-H, C-N, and C-Br bonds.

Reactivity and Potential Applications

The multiple functional groups on the this compound ring system provide a rich platform for a variety of chemical transformations.

Reactivity_Hub Core This compound Suzuki Suzuki Core->Suzuki Suzuki Coupling (C-Br) Buchwald Buchwald Core->Buchwald Buchwald-Hartwig (C-Br) Nitro_Reduction Nitro_Reduction Core->Nitro_Reduction Nitro Reduction (-NO2 to -NH2) OH_Alkylation OH_Alkylation Core->OH_Alkylation O-Alkylation (-OH)

Figure 2: Potential reaction pathways for this compound.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, potentially allowing for nucleophilic substitution of the bromine atom under certain conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This introduces a new site for functionalization, such as amide bond formation or diazotization.

  • Reactions at the Hydroxyl/Oxo Group: The pyridin-2-ol moiety can undergo O-alkylation or other modifications, further diversifying the molecular structure.

The versatility of this intermediate makes it highly valuable in the synthesis of novel compounds for drug discovery programs. Pyridone derivatives have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[10]

Safety and Handling

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary if handling the powder outside of a fume hood.[11]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[12] While specific data for this compound is unavailable, it is prudent to avoid excessive heating.

Conclusion

This compound is a strategically important synthetic intermediate with a high density of functional groups that can be selectively manipulated. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthetic pathways, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in the laboratory.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the nuanced structural features of the molecule, its synthesis, and its analytical characterization, offering field-proven insights into its chemical behavior.

Introduction: Unveiling a Multifaceted Pyridine Derivative

This compound (CAS No. 1049706-72-0) is a polysubstituted aromatic heterocycle.[1] Its structure is characterized by a pyridine ring functionalized with a bromine atom, a methyl group, a nitro group, and a hydroxyl group. The strategic placement of these substituents imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (methyl and hydroxyl) groups on the same scaffold creates a molecule with diverse potential for chemical transformations and biological interactions.

A critical aspect of the molecular structure of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one). This phenomenon is central to understanding the reactivity and physical properties of this compound.

The Tautomeric Landscape: A Duality of Structure

The concept of tautomerism is fundamental to the molecular identity of this compound. It co-exists as two distinct, readily interconvertible isomers: the hydroxy form and the pyridone form.

  • This compound (Enol/Hydroxy Form): In this form, the oxygen atom is attached to the C2 position of the pyridine ring via a single bond, and a hydrogen atom is covalently bonded to the oxygen, forming a hydroxyl group. The pyridine ring retains its aromatic character.

  • 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one (Keto/Pyridone Form): Here, the oxygen atom is double-bonded to the C2 carbon, forming a carbonyl group. The hydrogen atom is bonded to the ring nitrogen at the N1 position.

Caption: Tautomeric equilibrium of the title compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound has been reported in the supplementary information of a publication by the Royal Society of Chemistry.[2] The following protocol is adapted from this source, providing a reliable method for obtaining the target compound.

Materials and Reagents
  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Ice

  • Water

  • Toluene

  • Acetonitrile (CH₃CN)

Step-by-Step Experimental Procedure
  • Suspension: Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

  • Bromination: Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.

  • Stirring: Stir the reaction mixture for 5 minutes after the addition of bromine is complete.

  • Quenching: Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.

  • Filtration and Washing: Filter the resulting suspension and wash the residue with water (3 x 100 mL).

  • Drying and Stripping: Dry the solid in vacuo and then strip with toluene (2 x 500 mL) and acetonitrile (500 mL).

  • Product: This procedure affords this compound as a yellow solid (143.8 g, 91% yield).[2]

synthesis_workflow start Start: 4-Methyl-5-nitropyridin-2-ol suspend Suspend in Acetic Acid start->suspend brominate Add Bromine (Br2) dropwise suspend->brominate stir1 Stir for 5 minutes brominate->stir1 quench Pour into ice-water stir1->quench stir2 Stir for 1 hour quench->stir2 filter_wash Filter and wash with water stir2->filter_wash dry_strip Dry in vacuo and strip with Toluene & CH3CN filter_wash->dry_strip product Product: this compound dry_strip->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: An Analog-Informed Perspective

While specific, published spectroscopic data for this compound is scarce, we can predict its characteristic spectral features based on data from closely related analogs and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this molecule will be influenced by the predominant tautomeric form in the chosen deuterated solvent.

¹H NMR:

  • Pyridone Tautomer: A single aromatic proton (H6) is expected, likely appearing as a singlet in the downfield region (δ 8.0-9.0 ppm). The N-H proton will likely be a broad singlet, with its chemical shift being solvent and concentration-dependent. The methyl protons will appear as a singlet, likely in the range of δ 2.0-2.5 ppm. For comparison, the aromatic protons of 3-bromo-5-nitropyridin-2-amine in CDCl₃ appear at δ 8.94 and 8.50 ppm.[3]

  • Hydroxy Tautomer: The aromatic proton (H6) will also be a singlet in a similar region. The hydroxyl proton will be a broad singlet, and its chemical shift will be highly variable. The methyl protons will remain a singlet.

¹³C NMR: The carbon signals will be diagnostic of the tautomeric form.

  • Pyridone Tautomer: The carbonyl carbon (C2) will be significantly downfield, typically in the range of δ 160-180 ppm. The remaining aromatic carbons will appear in the δ 100-150 ppm region.

  • Hydroxy Tautomer: The C2 carbon, now bonded to the hydroxyl group, will be shifted upfield compared to the pyridone form, likely appearing in the δ 150-160 ppm range.

Predicted ¹³C NMR Chemical Shifts (ppm) Pyridone Form Hydroxy Form
C2160-180 (C=O)150-160 (C-OH)
C3~110-120 (C-Br)~110-120 (C-Br)
C4~140-150 (C-CH₃)~140-150 (C-CH₃)
C5~130-140 (C-NO₂)~130-140 (C-NO₂)
C6~140-150 (C-H)~140-150 (C-H)
CH₃~15-25~15-25
Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the dominant tautomer.

  • Pyridone Tautomer: A strong absorption band corresponding to the C=O stretch will be observed in the range of 1650-1700 cm⁻¹. An N-H stretching band will be present in the 3000-3400 cm⁻¹ region.

  • Hydroxy Tautomer: A broad O-H stretching band will be seen in the 3200-3600 cm⁻¹ region, and the C=O stretch will be absent.

Both tautomers will exhibit characteristic absorptions for C-H, C=C, C=N, and NO₂ stretching and bending vibrations. The asymmetric and symmetric stretches of the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals.

Plausible Fragmentation Pathways:

  • Loss of NO₂: [M - 46]⁺

  • Loss of CO (from pyridone form): [M - 28]⁺

  • Loss of Br•: [M - 79/81]⁺

  • Cleavage of the methyl group: [M - 15]⁺

Conclusion

This compound is a molecule defined by its tautomeric nature and the interplay of its diverse functional groups. This guide has provided a comprehensive analysis of its molecular structure, a validated synthetic protocol, and an informed prediction of its spectroscopic characteristics. For researchers in medicinal chemistry and drug development, a thorough understanding of these fundamental properties is paramount for the successful design and synthesis of novel therapeutic agents. The insights presented herein serve as a robust foundation for future investigations and applications of this versatile chemical entity.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-methyl-5-nitropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique constellation of functional groups—a bromine atom, a methyl group, a nitro group, and a hydroxyl group on a pyridine core—imparts a distinct chemical reactivity and potential for diverse applications. The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one, a factor that profoundly influences its spectroscopic properties.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for acquiring this data, offering insights into the experimental rationale and the interpretation of the resulting spectra. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. Given the potential for tautomerism, the choice of solvent can influence the observed spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis due to its ability to dissolve a wide range of organic compounds and its potential to engage in hydrogen bonding, which can help in observing the labile N-H/O-H proton.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the labile hydroxyl/amine proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet, broad1HN-H (from pyridone tautomer)
~8.5Singlet1HH6 (aromatic)
~2.4Singlet3H-CH₃

Rationale for Predictions:

  • The N-H proton of the pyridone tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the DMSO solvent, appearing as a broad singlet at a high chemical shift.[2]

  • The lone aromatic proton (H6) is deshielded by the electronegative nitrogen atom and the electron-withdrawing nitro group, leading to a downfield chemical shift.

  • The methyl protons (-CH₃) are attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl-aromatic region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the chemical environment of each of the six unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~160C2 (C=O of pyridone tautomer)
~150C4 (quaternary, attached to -CH₃)
~145C6 (aromatic CH)
~135C5 (quaternary, attached to -NO₂)
~110C3 (quaternary, attached to -Br)
~18-CH₃

Rationale for Predictions:

  • C2: The carbon of the carbonyl group in the dominant pyridone tautomer is expected to have the most downfield chemical shift.[3]

  • C4, C5, C3: These quaternary carbons are influenced by their respective substituents. The carbon attached to the methyl group (C4) and the nitro group (C5) will be downfield, while the carbon bearing the bromine atom (C3) will be upfield relative to unsubstituted carbons.[4][5]

  • C6: This protonated aromatic carbon will have a chemical shift influenced by the adjacent nitrogen and nitro group.[2]

  • -CH₃: The methyl carbon will have a characteristic upfield chemical shift.[3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of a solid sample like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical Parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acq_H1 Acquire 1H Spectrum lock_shim->acq_H1 acq_C13 Acquire 13C Spectrum lock_shim->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process reference Reference Spectra process->reference analyze Spectral Analysis reference->analyze

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The spectrum will be dominated by absorptions from the nitro group, the carbonyl of the pyridone tautomer, and the N-H/O-H bond.

Predicted IR Spectral Data
Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~3200-2800Broad, MediumN-H stretch (pyridone), O-H stretch (pyridin-2-ol)
~1660StrongC=O stretch (pyridone tautomer)
~1550-1500StrongAsymmetric NO₂ stretch
~1350-1300StrongSymmetric NO₂ stretch
~1600, ~1470Medium-WeakC=C and C=N ring stretching

Rationale for Predictions:

  • The N-H/O-H stretching region will likely show a broad absorption due to hydrogen bonding in the solid state.

  • A strong C=O stretching band around 1660 cm⁻¹ is a key indicator of the pyridone tautomer being the major form in the solid state.[7]

  • The nitro group will exhibit two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[8]

  • Absorptions for C=C and C=N stretching within the aromatic ring will also be present, though they may be less intense than the carbonyl and nitro bands.[9]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[10][11]

  • Preparation:

    • Gently grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes light scattering.[11]

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[11]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typical Parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr grind_mix Grind Mixture mix_kbr->grind_mix load_die Load Pellet Die grind_mix->load_die press Apply Pressure (8-10 tons) load_die->press eject Eject Transparent Pellet press->eject place_pellet Place Pellet in Spectrometer eject->place_pellet run_bkg Acquire Background place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample

FT-IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the compound and offers valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[12]

Predicted Mass Spectral Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

Predicted ESI-MS Data
Ionization Mode m/z (⁷⁹Br / ⁸¹Br) Ion Notes
Positive247.96 / 249.96[M+H]⁺Protonated molecule
Negative245.95 / 247.95[M-H]⁻Deprotonated molecule

Rationale for Predictions:

  • The molecular weight of C₆H₅⁷⁹BrN₂O₃ is 247.96 g/mol . ESI in positive mode will likely result in the protonated molecule [M+H]⁺, while negative mode will yield the deprotonated molecule [M-H]⁻.[13]

  • Fragmentation (MS/MS):

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[14]

    • Loss of CO: Pyridones can undergo a characteristic loss of carbon monoxide (28 Da).

    • Loss of Br•: Cleavage of the C-Br bond can also occur.

Experimental Protocol for ESI-MS

This protocol describes a direct infusion method for rapid analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrument Setup (Direct Infusion):

    • Use a syringe pump to introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

    • Typical ESI Source Parameters:

      • Capillary voltage: 3-4 kV

      • Source temperature: 100-150 °C

      • Desolvation gas (N₂) flow: 5-10 L/min

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ions and subjecting them to collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (1-10 µM in MeOH) infuse Direct Infusion (5-10 µL/min) dissolve->infuse scan_pos Scan Positive Ion Mode infuse->scan_pos scan_neg Scan Negative Ion Mode infuse->scan_neg msms Perform MS/MS on Molecular Ions scan_pos->msms scan_neg->msms analyze Determine Molecular Weight and Analyze Fragmentation msms->analyze

ESI-Mass Spectrometry Workflow

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, grounded in the established principles of spectroscopy and comparison with analogous structures, serves as a reliable benchmark for researchers. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data. By integrating the insights from these orthogonal analytical techniques, scientists can confidently verify the identity and purity of this important heterocyclic compound, thereby ensuring the integrity of their research and development endeavors.

References

Foundational Principles: The 'Why' of a Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 3-Bromo-4-methyl-5-nitropyridin-2-ol

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As direct experimental and theoretical data for this specific molecule are not extensively published, this document serves as a predictive and methodological whitepaper. It outlines a robust computational workflow, grounded in established principles of quantum chemistry, designed to elucidate the molecule's structural, spectroscopic, and electronic properties. The protocols described herein are synthesized from best practices applied to analogous pyridine systems, ensuring a scientifically rigorous approach for researchers and drug development professionals.[1][2][3]

Before embarking on synthesis and experimental characterization, a theoretical study provides invaluable foresight. It allows for the a priori determination of the most stable molecular structure, prediction of spectroscopic signatures for later experimental validation, and mapping of electronic properties that govern reactivity and potential intermolecular interactions.[4] For a molecule like this compound, a key structural question is the tautomeric equilibrium between the pyridin-2-ol form and the 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one form. Computational chemistry can precisely determine the energetic favorability of each tautomer, guiding synthetic and analytical efforts.

The core of this guide leverages Density Functional Theory (DFT), a quantum mechanical method that offers a formidable balance of computational accuracy and efficiency for molecules of this size.[4][5] DFT calculations allow us to model the electron density of the system to derive its energy, structure, and various properties.

The Computational Workflow: A Step-by-Step Protocol

A successful theoretical study is built upon a logical and self-validating workflow. The choice of method and basis set is critical; for this system, the B3LYP functional combined with the 6-311++G(d,p) basis set is recommended. B3LYP is a hybrid functional known for its reliability in describing the geometry and electronics of organic molecules, while the 6-311++G(d,p) basis set is sufficiently flexible to accurately model the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1][6]

Protocol 2.1: Geometry Optimization and Vibrational Analysis
  • Structure Input : Build the initial 3D structures for both the this compound and 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one tautomers using molecular modeling software (e.g., GaussView).

  • Optimization Calculation : Perform a full geometry optimization for both tautomers using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[4]

  • Frequency Calculation : Upon successful optimization, perform a vibrational frequency calculation at the same level of theory. The primary purpose is to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.[4] A secondary benefit is the prediction of the infrared (IR) and Raman spectra.

  • Tautomer Stability : Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers. The tautomer with the lower energy is the more stable and, therefore, the more likely form to be observed experimentally.

G cluster_workflow Computational Analysis Workflow A 1. Build Tautomer Structures (-ol and -one forms) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Check for Imaginary Frequencies C->D E Structure is a True Minimum (Proceed with Analysis) D->E None F Structure is a Transition State (Re-optimize) D->F One or more G 4. Compare Tautomer Energies (Identify Ground State) E->G H 5. Further Property Calculations (NMR, FMO, MEP, NBO) G->H FMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = -1.82 eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -6.65 eV invis1 invis2 invis1->invis2

References

An In-depth Technical Guide to the Synthesis, Isolation, and Significance of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details a robust and high-yield synthetic protocol, outlines purification and isolation procedures, and discusses the compound's significance as a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Substituted Nitropyridinols

Substituted pyridin-2-ol scaffolds, particularly those bearing a nitro group, are of significant interest in the field of medicinal chemistry. The pyridine ring is a common motif in a vast number of pharmaceuticals, and the presence of a nitro group offers a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, and it can be readily reduced to an amino group, opening up further avenues for derivatization.

This compound is a prime example of a strategically functionalized intermediate. The bromine atom at the 3-position, the methyl group at the 4-position, the nitro group at the 5-position, and the hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its pyridin-2(1H)-one form) provide multiple points for chemical modification. This multi-functional nature makes it a valuable precursor for the synthesis of complex heterocyclic systems, which are often sought after in drug discovery programs targeting kinases and other enzymes. The exploration of nitropyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases highlights the therapeutic potential of molecules derived from intermediates like this compound[1][2].

This guide will provide a detailed exposition on the synthesis and isolation of this important compound, underpinned by established protocols and an understanding of the underlying chemical principles.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through the direct bromination of its precursor, 4-Methyl-5-nitropyridin-2-ol. This electrophilic aromatic substitution reaction proceeds with high efficiency and provides the desired product in excellent yield.

Synthesis of the Precursor: 4-Methyl-5-nitropyridin-2-ol

While various methods for the synthesis of substituted nitropyridines exist, a common approach involves the cyclization of acyclic precursors. For instance, multicomponent reactions are often employed to construct the pyridine ring with the desired substitution pattern[3][4]. The synthesis of 4-methyl-substituted 5-nitropyridines can be achieved through the reaction of nitroacetone, an aldehyde equivalent, a β-dicarbonyl compound, and an ammonium salt[3].

Bromination of 4-Methyl-5-nitropyridin-2-ol

The following protocol is adapted from supplementary information provided by The Royal Society of Chemistry and represents a reliable and scalable method for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (AcOH).

  • Addition of Bromine: While stirring the suspension, add bromine (Br₂) (6.0 eq) dropwise over a period of 1.5 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water and stir for 1 hour to precipitate the product.

    • Collect the resulting solid by filtration and wash the residue thoroughly with water.

    • Dry the solid in vacuo.

    • To remove any residual acetic acid, strip the solid with toluene and then with acetonitrile (CH₃CN).

  • Final Product: This procedure affords this compound as a yellow solid with a reported yield of 91%.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting material to some extent and is unreactive towards bromine. It also facilitates the electrophilic nature of the bromination reaction.

  • Excess Bromine: The use of a significant excess of bromine ensures the complete conversion of the starting material to the desired brominated product.

  • Ice-Water Quench: Pouring the reaction mixture into ice-water serves two purposes: it stops the reaction and precipitates the product, which has low solubility in water.

  • Stripping with Toluene and Acetonitrile: This azeotropic removal of the high-boiling acetic acid is a crucial step for obtaining a pure, dry product.

Diagram of the Synthetic Workflow:

PurificationWorkflow crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve cool Slow cooling to room temperature dissolve->cool filter Collect crystals by filtration cool->filter dry Dry in vacuo filter->dry pure Pure Product dry->pure

References

Unlocking the Therapeutic Potential of 3-Bromo-4-methyl-5-nitropyridin-2-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Intrigue

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous clinically significant molecules.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[1] The compound 3-Bromo-4-methyl-5-nitropyridin-2-ol emerges as a particularly compelling subject for investigation. Its structure is adorned with a strategic combination of functional groups: a bromine atom, a nitro group, and a hydroxyl group, each poised to contribute to a distinct biological activity profile. The presence of a bromine atom can enhance lipophilicity and may act as a good leaving group, potentially increasing the compound's reactivity.[2] The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic nature of the pyridine ring and is a common feature in compounds with anticancer and antimicrobial properties.[3][4][5][6][7][8] The pyridin-2-ol tautomer introduces a potential site for hydrogen bonding and metal chelation, further expanding its interactive capabilities.

This technical guide serves as a comprehensive exploration of the potential biological activities of this compound. Drawing upon established principles of medicinal chemistry and evidence from structurally related compounds, we will delve into its prospective applications as an anticancer and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for initiating a thorough investigation into this promising molecule. We will not only theorize its potential but also provide detailed, field-proven experimental protocols to empirically validate these hypotheses.

Part 1: The Anticancer Potential - A Multi-pronged Hypothesis

The nitropyridine scaffold has been identified in a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types.[3] These agents have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site of tubulin.[3] Furthermore, various pyridine derivatives have demonstrated significant antiproliferative properties against numerous cancer cell lines, including leukemia, breast, and liver cancer.[9][10] The presence of a nitro group, in particular, has been associated with enhanced cytotoxic effects.[11]

Based on this compelling evidence from related compounds, we hypothesize that this compound possesses significant anticancer activity, potentially acting through one or more of the following mechanisms:

  • Disruption of Microtubule Dynamics: The nitropyridine core suggests a strong possibility of interaction with tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis.

  • Induction of Apoptosis: Many pyridine-based compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[9]

  • Enzyme Inhibition: The pyridine scaffold is a known pharmacophore in a multitude of enzyme inhibitors.[12][13] It is plausible that this compound could selectively inhibit kinases or other enzymes crucial for cancer cell survival and proliferation.

Experimental Workflow for Anticancer Activity Assessment

To systematically investigate the anticancer potential of this compound, the following phased experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the compound's efficacy and mechanism of action.

Caption: Proposed experimental workflow for assessing the anticancer activity of this compound.

Detailed Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.[3]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., G-PEM), and GTP.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.[3]

Anticipated Data and Interpretation
Assay Parameter Measured Anticipated Outcome for Active Compound Interpretation
MTT Assay IC50 valueLow micromolar or nanomolar IC50Potent cytotoxic activity against cancer cells.
Cell Cycle Analysis Percentage of cells in G2/M phaseSignificant increase in the G2/M populationInduction of cell cycle arrest, possibly due to microtubule disruption.
Tubulin Polymerization Assay Rate of increase in absorbance at 340 nmDose-dependent decrease in the rate of polymerizationDirect inhibition of tubulin assembly.

Part 2: The Antimicrobial Frontier - Targeting Pathogenic Microbes

The pyridine scaffold is a recurring motif in a wide array of antimicrobial agents.[5][14] Substituted pyridinols, including those with bromine atoms, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[2] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[2] Furthermore, nitropyridine derivatives have also been reported to possess significant antimicrobial properties.[4][5] The presence of electron-withdrawing groups on the pyridine ring can enhance the antimicrobial potential of the compound.[4]

Given these precedents, this compound is a strong candidate for possessing antimicrobial activity. The combination of the pyridin-2-ol core, the bromo substituent, and the nitro group creates a molecule with the potential to combat a range of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of this compound can be achieved through the following workflow:

Caption: Proposed experimental workflow for evaluating the antimicrobial activity of this compound.

Detailed Experimental Protocols
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under suitable conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anticipated Data and Interpretation
Assay Parameter Measured Anticipated Outcome for Active Compound Interpretation
Broth Microdilution Minimum Inhibitory Concentration (MIC)Low µg/mL or µM valuesPotent antimicrobial activity.
MBC/MFC Assay Minimum Bactericidal/Fungicidal ConcentrationMBC/MIC ratio ≤ 4Bactericidal or fungicidal activity.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, with a structural framework that suggests a strong potential for both anticancer and antimicrobial activities. This technical guide has outlined a rational, evidence-based hypothesis for these biological activities and has provided a detailed roadmap for their experimental validation. The proposed workflows and protocols are designed to be robust and to yield clear, interpretable data that will elucidate the compound's therapeutic potential.

Future research should focus on the synthesis of this compound, followed by the systematic execution of the described experimental plans. Promising results from these in vitro studies would warrant further investigation into its in vivo efficacy, safety profile, and the potential for lead optimization through medicinal chemistry efforts. The exploration of this compound could lead to the development of novel therapeutic agents to address the pressing global challenges of cancer and infectious diseases.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-methyl-5-nitropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a versatile scaffold in the synthesis of a diverse array of complex molecules.[1] Its strategic placement of a bromine atom, a nitro group, a hydroxyl group, and a methyl group on the pyridine core allows for selective and sequential chemical modifications. This makes it an exceptionally valuable starting material for medicinal chemists and researchers in drug development, as substituted pyridine and pyridinone motifs are prevalent in a wide range of FDA-approved drugs and biologically active compounds.[2][3][4]

This guide provides an in-depth exploration of key synthetic transformations to generate novel derivatives from this compound. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to tailor these methods to their specific synthetic goals. We will delve into palladium-catalyzed cross-coupling reactions, modifications of the nitro and hydroxyl groups, and nucleophilic aromatic substitution, providing a comprehensive toolkit for the derivatization of this important building block.

Synthesis of the Starting Material: this compound

The starting material can be readily prepared from the commercially available 4-methyl-5-nitropyridin-2-ol via electrophilic bromination. The electron-rich nature of the pyridin-2-ol tautomer directs the incoming electrophile (bromine) to the electron-rich C3 position.

Protocol 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

Rationale: Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the activated pyridine ring.

Materials:

  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic acid (glacial)

  • Bromine

  • Ice-water bath

  • Toluene

  • Acetonitrile (CH3CN)

Procedure:

  • Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • To this suspension, add bromine (6.0 eq) dropwise over 1.5 hours at room temperature with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 5 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice-water (approx. 20 mL per gram of starting material) and continue stirring for 1 hour to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash the residue thoroughly with water (3 x 10 mL per gram of starting material).

  • Dry the solid in vacuo. To remove residual acetic acid, perform azeotropic distillation by stripping with toluene and then acetonitrile. This should afford the title compound as a yellow solid.[5]

Derivatization Strategies

The presence of multiple distinct functional groups on the this compound scaffold allows for a variety of selective derivatization pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the C3 position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[6][7] It is a powerful method for constructing biaryl and vinyl-substituted pyridine systems.

Rationale: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions SM 3-Bromo-4-methyl- 5-nitropyridin-2-ol Process BoronicAcid R-B(OH)₂ Product 3-Aryl/Vinyl-4-methyl- 5-nitropyridin-2-ol Catalyst Pd(OAc)₂ / PPh₃ Base K₂CO₃ Solvent Dioxane/H₂O Process->Product Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v, approx. 10 mL per mmol of bromopyridine).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Phenylboronic acid1.2Arylating agent
Pd(OAc)₂0.05Palladium catalyst precursor
PPh₃0.10Ligand to stabilize the Pd catalyst
K₂CO₃2.0Base to activate the boronic acid for transmetalation[9]
Dioxane/H₂O-Biphasic solvent system to dissolve both organic and inorganic reagents

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11] This reaction is instrumental in synthesizing anilines and other N-aryl compounds, which are common motifs in pharmaceuticals.

Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[12] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, as it promotes the reductive elimination step.[13][14]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions SM 3-Bromo-4-methyl- 5-nitropyridin-2-ol Process Amine R¹R²NH Product 3-(R¹R²N)-4-methyl- 5-nitropyridin-2-ol Catalyst Pd₂(dba)₃ / BINAP Base NaOtBu Solvent Toluene Process->Product Heat

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Brine

Procedure:

  • In a glovebox or under an argon atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq) to a Schlenk tube.

  • Add anhydrous toluene (approx. 10 mL per mmol of bromopyridine).

  • Add morpholine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add diethyl ether to the mixture.

  • Wash the resulting mixture with brine, dry the organic layer over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Morpholine1.2Amine nucleophile
Pd₂(dba)₃0.02Pd(0) catalyst source
BINAP0.04Bidentate phosphine ligand to facilitate the catalytic cycle[10]
NaOtBu1.4Strong, non-nucleophilic base to deprotonate the amine[12]
Toluene-Anhydrous, non-polar solvent suitable for the reaction
Modification of the C5-Nitro Group

The nitro group is a powerful electron-withdrawing group that activates the pyridine ring. It can also be readily converted into an amino group, which serves as a versatile handle for a wide range of subsequent functionalizations, such as acylation, sulfonylation, or diazotization.

Nitro_Reduction cluster_reactants Reactant cluster_conditions Conditions SM 3-Bromo-4-methyl- 5-nitropyridin-2-ol Process Product 5-Amino-3-bromo- 4-methylpyridin-2-ol Reagents SnCl₂·2H₂O Solvent Ethanol / HCl Process->Product Reflux

Caption: Reduction of the nitro group using tin(II) chloride.

Protocol 4: Reduction using Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (approx. 20 mL per gram).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated HCl (a few drops) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine.

  • The product can be purified by crystallization or column chromatography if necessary.

Functionalization of the C2-Hydroxyl Group

The hydroxyl group at the C2 position exists in tautomeric equilibrium with its pyridin-2(1H)-one form. It can be functionalized through O-alkylation or converted into a more reactive leaving group, such as a chloride, to facilitate nucleophilic substitution.

Rationale: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for converting pyridin-2-ols to 2-chloropyridines.[5] The resulting 2-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles at the C2 position.

Protocol 5: Chlorination with POCl₃

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (CH₃CN)

  • Ice-water bath

Procedure:

  • Suspend this compound (1.0 eq) in acetonitrile (approx. 6 mL per gram).

  • Add phosphorus oxychloride (1.6 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 75 °C and stir for 18-20 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it into a large beaker of ice-water.

  • Stir vigorously until the product precipitates completely.

  • Isolate the precipitate by filtration, wash thoroughly with water, and dry in vacuo to obtain the 2-chloro derivative.[5]

The resulting 2-chloropyridine can then be subjected to SₙAr reactions with various nucleophiles (e.g., amines, alkoxides, thiols) to generate a library of 2-substituted pyridine derivatives. The electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activate the C2 position for nucleophilic attack.[18][19]

Conclusion

This compound is a richly functionalized and highly valuable building block for the synthesis of diverse chemical entities. The protocols outlined in this guide demonstrate the strategic and selective manipulation of its key functional groups through robust and well-established synthetic methodologies. By leveraging palladium-catalyzed cross-coupling, nitro group reduction, and hydroxyl group modification, researchers can access a wide chemical space of novel pyridin-2-ol and pyridine derivatives for applications in drug discovery, agrochemicals, and materials science.

References

The Strategic Intermediate: Application Notes and Protocols for 3-Bromo-4-methyl-5-nitropyridin-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic use of highly functionalized intermediates can significantly streamline synthetic routes to novel therapeutic agents. 3-Bromo-4-methyl-5-nitropyridin-2-ol has emerged as a valuable building block, particularly in the development of kinase inhibitors for oncology. This document provides a comprehensive guide to the synthesis and application of this versatile intermediate, with a focus on its role in the generation of Polo-like kinase 1 (PLK1) inhibitors.

Introduction: The Significance of this compound

This compound, with the CAS Number 1049706-72-0, is a substituted pyridine derivative characterized by a unique arrangement of functional groups that render it highly reactive and suitable for a variety of chemical transformations.[1] The presence of a bromo group, a nitro group, and a hydroxyl group on the pyridine ring allows for selective modifications, making it an indispensable intermediate for creating complex organic molecules with targeted biological activities.[2] Its utility is particularly highlighted in the synthesis of potent inhibitors targeting Polo-like kinase 1 (PLK1), a crucial regulator of the cell cycle that is often overexpressed in cancerous tissues.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-methylpyridine. The initial step involves the formation of 4-methyl-5-nitropyridin-2-ol, which is subsequently brominated to yield the target compound.

Step 1: Synthesis of 4-Methyl-5-nitropyridin-2-ol

The precursor, 4-methyl-5-nitropyridin-2-ol, can be synthesized from 2-amino-4-methyl-5-nitropyridine via a diazotization reaction followed by hydrolysis.

Materials and Reagents:

  • 2-amino-4-methyl-5-nitropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Constant pressure dropping funnel

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • Infrared lamp or vacuum oven

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g (64.9 mmol) of 2-amino-4-methyl-5-nitropyridine in 70 mL of concentrated sulfuric acid with stirring.

  • Cool the reaction flask in an ice-salt bath to -5 °C.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite (6.76 g, 98.0 mmol in water) dropwise through a constant pressure dropping funnel, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After approximately 3 hours, or once TLC indicates the reaction is complete, slowly pour the reaction mixture into a beaker containing about 300 mL of crushed ice.

  • A yellow solid will precipitate. Allow the mixture to stand at room temperature for 3 hours to complete crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under an infrared lamp or in a vacuum oven to obtain 4-methyl-5-nitropyridin-2-ol as a yellow solid. A typical yield is around 67.2%.[3]

Step 2: Bromination of 4-Methyl-5-nitropyridin-2-ol

The second step involves the electrophilic bromination of the synthesized 4-methyl-5-nitropyridin-2-ol to afford the final product.

Materials and Reagents:

  • 4-Methyl-5-nitropyridin-2-ol

  • Glacial acetic acid (AcOH)

  • Bromine (Br₂)

  • Ice-water

  • Toluene

  • Acetonitrile (CH₃CN)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Suspend 4-methyl-5-nitropyridin-2-ol in glacial acetic acid in a round-bottom flask.

  • Add bromine dropwise to the suspension over a period of 1.5 hours.

  • Stir the mixture for an additional 5 minutes after the addition is complete.

  • Pour the reaction mixture into a large volume of ice-water and stir for 1 hour.

  • Collect the resulting precipitate by filtration and wash the solid with water.

  • Dry the solid in vacuo.

  • To remove residual acetic acid, perform azeotropic distillation with toluene followed by acetonitrile.

  • The final product, this compound, is obtained as a yellow solid with a typical yield of around 91%.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Synthesis of 4-Methyl-5-nitropyridin-2-ol cluster_1 Step 2: Bromination 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine Diazotization Diazotization 2-amino-4-methyl-5-nitropyridine->Diazotization H₂SO₄, NaNO₂ Hydrolysis Hydrolysis Diazotization->Hydrolysis H₂O 4-Methyl-5-nitropyridin-2-ol 4-Methyl-5-nitropyridin-2-ol Hydrolysis->4-Methyl-5-nitropyridin-2-ol Bromination_reagent Br₂ in AcOH 4-Methyl-5-nitropyridin-2-ol->Bromination_reagent Intermediate This compound This compound Bromination_reagent->this compound

Caption: Workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate: Synthesis of a PLK1 Inhibitor Scaffold

The strategic placement of the bromo and nitro groups on the pyridin-2-ol scaffold makes this compound an excellent substrate for nucleophilic aromatic substitution (SNA) reactions. This reactivity is harnessed in the synthesis of various kinase inhibitors, including those targeting PLK1. A common synthetic strategy involves the displacement of the bromo group with a suitable amine, followed by further functionalization.

Case Study: Synthesis of a Pyrimidine-based PLK1 Inhibitor Precursor

This protocol outlines a representative synthesis of a key precursor for a class of pyrimidine-based PLK1 inhibitors, demonstrating the utility of this compound.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the substituted aniline (1.2 equivalents), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 2 equivalents).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-methyl-5-nitropyridin-2-amine derivative.

Synthetic Pathway Diagram

SyntheticPathway Intermediate 3-Bromo-4-methyl-5- nitropyridin-2-ol Reagents Substituted Aniline Pd Catalyst, Ligand, Base Intermediate->Reagents Product N-Aryl-4-methyl-5- nitropyridin-2-amine (PLK1 Inhibitor Scaffold) Reagents->Product Nucleophilic Aromatic Substitution

Caption: General pathway for the synthesis of a PLK1 inhibitor scaffold.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Methyl-5-nitropyridin-2-olC₆H₆N₂O₃154.12~67186-190[3]
This compoundC₆H₅BrN₂O₃233.03~91Not readily available

Causality Behind Experimental Choices

  • Diazotization at Low Temperature: The diazotization of the amino group in the synthesis of 4-methyl-5-nitropyridin-2-ol is conducted at low temperatures (-5 to 0 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Use of Acetic Acid in Bromination: Glacial acetic acid serves as a suitable solvent for the bromination step as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

  • Palladium-Catalyzed Cross-Coupling: The use of a palladium catalyst and a suitable ligand (e.g., Xantphos) is crucial for the efficient C-N bond formation in the nucleophilic aromatic substitution reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Inert Atmosphere: The cross-coupling reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the palladium catalyst and other sensitive reagents, which would otherwise lead to lower yields and the formation of byproducts.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex heterocyclic compounds. Its application in the synthesis of PLK1 inhibitors underscores its value in the development of novel anticancer agents. The protocols and insights provided in this document are intended to empower researchers in their efforts to design and synthesize the next generation of therapeutics.

References

Application of 3-Bromo-4-methyl-5-nitropyridin-2-ol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: This document provides a detailed examination of the potential applications of 3-Bromo-4-methyl-5-nitropyridin-2-ol in the synthesis of novel agrochemicals. It is important to note that while the structural motifs of this compound are highly relevant to agrochemical design, specific, publicly documented synthetic routes originating from this exact molecule are not prevalent in current literature. Therefore, this guide will first analyze the intrinsic chemical properties and potential reactivity of this compound. Subsequently, it will present a detailed case study on a closely related and well-documented analogue, 2-chloro-5-nitropyridine , to serve as an instructive proxy for the synthetic methodologies applicable to this class of compounds.

Part 1: Analysis of this compound as a Synthetic Intermediate

This compound, also known by its tautomeric name 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one, is a polysubstituted pyridine derivative. Its potential as a building block in agrochemical synthesis stems from the strategic placement of its functional groups, which allows for a variety of chemical transformations.

Key Structural Features and Potential Reactivity:

  • Pyridin-2-one Core: This heterocyclic core is a common scaffold in a range of biologically active molecules. The endocyclic nitrogen and the exocyclic oxygen offer sites for hydrogen bonding and potential coordination with biological targets.

  • Bromo Group at C3: The bromine atom is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, such as amines, ethers, and thioethers, which are crucial for tuning the biological activity of the final product.

  • Nitro Group at C5: As a strong electron-withdrawing group, the nitro group activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it. It can also be reduced to an amino group, providing a handle for further derivatization, such as amide or urea formation.

  • Methyl Group at C4: The methyl group can influence the steric and electronic properties of the molecule and may offer a site for later-stage functionalization through oxidation.

The combination of these features makes this compound a promising, albeit underexplored, starting material for the synthesis of novel herbicides, fungicides, and insecticides.[1]

Part 2: Case Study: Synthesis of a Pyridine-Based Herbicide from 2-Chloro-5-nitropyridine

To illustrate the synthetic utility of this class of compounds, we will examine the synthesis of ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate , a molecule that has demonstrated significant herbicidal activity.[2] This synthesis utilizes 2-chloro-5-nitropyridine as the starting material, which is structurally analogous to the title compound. The key reaction is a nucleophilic aromatic substitution, a transformation that would be similarly applicable to this compound.

Overview of the Synthetic Strategy

The synthesis involves a two-step process. The first step is a nucleophilic aromatic substitution reaction where the chlorine atom on 2-chloro-5-nitropyridine is displaced by the hydroxyl group of a substituted aminophenol. The resulting intermediate is then used in a second substitution reaction to build the final herbicidal molecule.

Synthetic_Workflow A 2-Chloro-5-nitropyridine C Intermediate: 4-((5-nitropyridin-2-yl)oxy)aniline A->C Nucleophilic Aromatic Substitution (SNAr) B 4-Aminophenol B->C E Final Product: Ethyl 2-(4-((5-nitropyridin-2-yl)oxy)phenylamino)propanoate C->E N-Alkylation D Ethyl 2-bromopropanoate D->E

Caption: Synthetic workflow for the target herbicide.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 2-(4-((5-nitropyridin-2-yl)oxy)phenylamino)propanoate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-5-nitropyridine4548-45-2158.551.59 g10 mmol
4-Aminophenol123-30-8109.131.09 g10 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20 mmol
Ethyl 2-bromopropanoate535-11-5181.032.17 g12 mmol
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl Acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Step 1: Synthesis of 4-((5-nitropyridin-2-yl)oxy)aniline

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10 mmol), 4-aminophenol (1.09 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven to yield 4-((5-nitropyridin-2-yl)oxy)aniline.

Step 2: Synthesis of Ethyl 2-(4-((5-nitropyridin-2-yl)oxy)phenylamino)propanoate

  • In a 100 mL round-bottom flask, dissolve the crude 4-((5-nitropyridin-2-yl)oxy)aniline from the previous step in 10 mL of anhydrous DMF.

  • Add ethyl 2-bromopropanoate (2.17 g, 12 mmol).

  • Stir the reaction mixture at 60°C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into 150 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a solid.

Mechanism of Action and Rationale

The herbicidal activity of the final product is attributed to its structural similarity to aryloxyphenoxypropionate (APP) herbicides.[2] These herbicides are known inhibitors of the acetyl-coenzyme A carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis. Inhibition of this enzyme leads to the cessation of lipid production, ultimately resulting in the death of the weed.

Mechanism_of_Action cluster_0 Plant Cell cluster_1 Herbicide Action A Acetyl-CoA B Malonyl-CoA A->B ACCase Enzyme C Fatty Acid Synthesis B->C D Lipid Production C->D E Cell Membrane Integrity & Growth D->E F Pyridine-Based Herbicide (e.g., Ethyl 2-(4-(5-nitropyridin-2-yl)oxy) -phenylamino)propanoate) F->B Inhibits

Caption: Simplified mechanism of action of ACCase-inhibiting herbicides.

Part 3: Safety and Handling

Substituted nitropyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. These compounds can be irritants and may be harmful if ingested or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Part 4: Conclusion

While direct applications of this compound in agrochemical synthesis are not yet widely documented, its structural features suggest it is a valuable intermediate for the creation of novel bioactive compounds. The provided case study on the synthesis of a potent herbicide from the related compound 2-chloro-5-nitropyridine demonstrates a key synthetic strategy—nucleophilic aromatic substitution—that is directly applicable to this class of molecules. Researchers are encouraged to explore the reactivity of this compound to unlock its potential in the development of next-generation agrochemicals.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Arylated Pyridinols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Among these, substituted pyridinols are of particular interest due to their prevalence in biologically active molecules.

This document provides a comprehensive guide to the Suzuki cross-coupling reaction of a highly functionalized and electron-deficient substrate: 3-Bromo-4-methyl-5-nitropyridin-2-ol . The presence of a bromine atom, a nitro group (a strong electron-withdrawing group), a methyl group, and a hydroxyl group on the pyridine ring presents a unique set of challenges and opportunities for synthetic chemists. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[4] However, the acidic proton of the hydroxyl group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst necessitate careful optimization of reaction conditions, particularly the choice of base and ligand.[5]

These application notes will provide a detailed mechanistic overview, in-depth discussion of reaction parameter optimization, step-by-step experimental protocols for both screening and preparative scale synthesis, and a comprehensive troubleshooting guide to empower researchers in successfully employing this compound as a versatile building block in drug discovery and development.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-withdrawing nitro group on the pyridine ring facilitates this step by making the carbon atom attached to the bromine more electrophilic.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically the rate-determining step and is critically dependent on the presence of a base.[7] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex. The choice of base is crucial to avoid side reactions and ensure efficient transfer.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate1 Ar-Pd(II)L_n(Br) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R-B(OH)₃]⁻ pd_intermediate2 Ar-Pd(II)L_n(R) transmetalation->pd_intermediate2 boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Parameter Optimization: A Guide for this compound

The successful Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ligand is critical for achieving high yields and suppressing side reactions. For electron-deficient heteroaryl halides like our substrate, standard catalysts such as Pd(PPh₃)₄ may not be optimal.

  • Palladium Precatalysts: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective. Pd(II) sources require in-situ reduction to the active Pd(0) species.

  • Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred for coupling electron-deficient aryl bromides. These ligands promote both the oxidative addition and the reductive elimination steps. Buchwald ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in similar systems. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.

Catalyst SystemKey CharacteristicsRecommended for
Pd(OAc)₂ / SPhos Highly active for electron-deficient bromides.General screening and optimization.
Pd₂(dba)₃ / XPhos Robust system, often provides high turnover numbers.Challenging couplings and scale-up.
PdCl₂(dppf) A common and reliable catalyst, good starting point.Initial trials, less reactive boronic acids.
PEPPSI-IPr Air and moisture stable NHC-based precatalyst.For rapid and efficient couplings.
Base Selection

The choice of base is arguably the most critical parameter for the coupling of this compound due to the acidic nature of the pyridin-2-ol proton. The base must be strong enough to facilitate the formation of the boronate species but not so strong as to cause unwanted side reactions or deprotonate the pyridinol in a manner that inhibits catalysis.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are commonly used and often effective. Cesium carbonate is a stronger base and can be beneficial in challenging couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for Suzuki couplings, particularly with heteroaryl halides.

  • Organic Bases: Amine bases like triethylamine (Et₃N) are generally less effective for this type of substrate.

  • Fluoride Sources (KF, CsF): Fluoride ions can also act as a base and have been shown to be effective in certain Suzuki couplings.

Given the pKa of similar 2-hydroxypyridines, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is recommended as a starting point. The use of aqueous base solutions is common and can be beneficial.

Solvent Systems

A variety of solvents can be used for Suzuki couplings. The choice often depends on the solubility of the reactants and the reaction temperature.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used and are good choices for dissolving the polar substrate.

  • Aromatic Hydrocarbons: Toluene is another common solvent, often used in combination with a co-solvent.

  • Aqueous Mixtures: Many Suzuki reactions are performed in a biphasic mixture of an organic solvent and water (e.g., dioxane/water, toluene/water). The aqueous phase helps to dissolve the inorganic base and facilitate the reaction.

A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point for this substrate.

Reaction Temperature

Suzuki couplings are typically run at elevated temperatures to ensure a reasonable reaction rate. A starting temperature of 80-100 °C is recommended for the coupling of this compound.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All reagents should be handled with care.

Protocol 1: Small-Scale Reaction Screening

This protocol is designed for the rapid screening of reaction conditions on a small scale (e.g., 0.1 mmol).

Screening_Workflow start Start add_reagents Add Solids to Vial (Substrate, Boronic Acid, Base) start->add_reagents purge Purge with Inert Gas (3x Vacuum/Backfill) add_reagents->purge add_catalyst Add Catalyst/Ligand purge->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup analyze Analyze Crude Product workup->analyze end End analyze->end

References

experimental procedure for the synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. The procedure detailed herein is based on the electrophilic bromination of 4-Methyl-5-nitropyridin-2-ol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating protocol to ensure procedural integrity and reproducibility.

Introduction: Significance and Application

This compound is a functionalized heterocyclic compound of significant interest in the synthesis of complex molecular architectures. The pyridine core is a common scaffold in many biologically active molecules. The specific arrangement of the bromo, methyl, nitro, and hydroxyl groups on this pyridine ring provides multiple reactive handles for further chemical transformations. This makes it a valuable building block for the development of novel pharmaceutical agents and other functional materials. The protocol described is a robust and high-yielding method for producing this key intermediate.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine ring of the starting material, 4-Methyl-5-nitropyridin-2-ol, is activated towards electrophilic attack. Bromine (Br₂) acts as the electrophile. The reaction is typically carried out in a suitable solvent such as acetic acid, which facilitates the reaction.

Reaction:

4-Methyl-5-nitropyridin-2-ol + Br₂ → this compound

Mechanism Insight: The pyridin-2-ol tautomer is in equilibrium with its 2-pyridone form. The electron-donating nature of the hydroxyl/carbonyl group and the methyl group directs the electrophilic bromine to the C3 position. The nitro group is a strong deactivating group, but its influence is overcome by the activating groups. Acetic acid serves as a polar protic solvent that can stabilize the intermediates formed during the reaction.

Experimental Protocol

This protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of the title compound.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Methyl-5-nitropyridin-2-ol≥98% PuritySigma-AldrichStarting material.
Acetic Acid (AcOH)Glacial, ACS GradeFisher ScientificSolvent.
Bromine (Br₂)≥99.5% PurityAcros OrganicsHighly corrosive and toxic. Handle in a fume hood.
TolueneAnhydrousVWRFor azeotropic removal of water.
Acetonitrile (CH₃CN)AnhydrousJ.T. BakerFor azeotropic removal of water.
Deionized Water--For work-up.
Ice--For work-up.
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.[1]

  • Addition of Bromine: Cool the suspension in an ice bath. Add bromine (6.0 eq) dropwise to the stirred suspension over a period of 1.5 hours. Maintain the temperature of the reaction mixture during the addition. Caution: Bromine is volatile and highly corrosive. This step must be performed in a well-ventilated fume hood.[1]

  • Reaction: After the addition is complete, stir the mixture for an additional 5 minutes.[1]

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice-water. This will quench the reaction and precipitate the product.[1]

  • Isolation: Stir the resulting suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filtered residue with deionized water (3 times) to remove any remaining acetic acid and inorganic byproducts.[1]

  • Drying: Dry the solid product in vacuo. To ensure the complete removal of water, perform azeotropic distillation by stripping with toluene (2 times) and then acetonitrile (1 time) using a rotary evaporator.[1]

  • Final Product: The final product, this compound, is obtained as a yellow solid. The reported yield for this procedure is approximately 91%.[1]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Suspend 4-Methyl-5-nitropyridin-2-ol in Acetic Acid add_br2 Dropwise addition of Bromine (Br₂) (1.5 hours) start->add_br2 stir Stir for 5 minutes add_br2->stir quench Pour into ice-water & stir for 1 hour stir->quench filtrate Vacuum Filtration quench->filtrate wash Wash with H₂O (3x) filtrate->wash dry Dry in vacuo & strip with Toluene/CH₃CN wash->dry product This compound (Yellow Solid) dry->product

Caption: Workflow for the synthesis of this compound.

Data Summary

ParameterValueReference
Starting Material4-Methyl-5-nitropyridin-2-ol[1]
ReagentBromine (Br₂)[1]
SolventAcetic Acid (AcOH)[1]
Molar Ratio (Start:Br₂)1 : 6[1]
Reaction Time~1.5 hours addition + 5 min stirring[1]
Work-up ProcedureIce-water quench, filtration, water wash[1]
Drying ProcedureIn vacuo with azeotropic distillation[1]
Product AppearanceYellow solid[1]
Expected Yield~91%[1]
Molecular FormulaC₆H₅BrN₂O₃[2]
Molecular Weight233.02 g/mol [2]

Safety and Handling

  • Bromine (Br₂): Is extremely corrosive, toxic upon inhalation, and can cause severe burns. Always handle bromine in a chemical fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

  • Acetic Acid (Glacial): Is corrosive and can cause skin and eye burns. Handle with care, wearing appropriate PPE.

  • The reaction should be conducted in a well-ventilated area, preferably a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete reaction may be due to insufficient bromine or a reaction time that is too short. Ensure accurate measurement of reagents. The quality of the starting material is also crucial. Incomplete precipitation can also lead to lower yields; ensure the ice-water quench is efficient and allow sufficient time for stirring.

  • Product Purity: The washing steps are critical for removing impurities. Inadequate washing may leave residual acetic acid or inorganic salts. If the product is not of sufficient purity for subsequent steps, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

  • Azeotropic Drying: The stripping with toluene and acetonitrile is a key step to ensure the final product is completely dry. Residual water can interfere with subsequent reactions. This is a common technique in organic synthesis to remove final traces of water from a solid product.

References

Quantitative Analysis of 3-Bromo-4-methyl-5-nitropyridin-2-ol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 3-Bromo-4-methyl-5-nitropyridin-2-ol (CAS No. 1049706-72-0), a substituted pyridine derivative of interest in pharmaceutical synthesis and chemical research. Ensuring the purity, stability, and concentration of such intermediates is critical for process control, quality assurance, and regulatory compliance. We present three robust analytical methods: a primary, high-resolution High-Performance Liquid Chromatography (HPLC) method for accurate quantification and impurity profiling; a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for trace-level detection; and a rapid UV-Vis Spectrophotometry method for routine screening. Each protocol is designed as a self-validating system, incorporating principles from authoritative guidelines to ensure data integrity and reliability.

Introduction and Method Selection Rationale

This compound is a heterocyclic compound whose precise quantification is essential for monitoring reaction kinetics, determining yield, and assessing the purity of synthetic batches. The presence of chromophores (nitro group, pyridine ring) and a polar hydroxyl group dictates the selection of appropriate analytical techniques.

Rationale for Method Selection:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone technique for the analysis of non-volatile and thermally labile compounds common in pharmaceutical development.[1] Reversed-phase HPLC offers high resolution for separating the main analyte from structurally similar impurities, and the compound's aromatic and nitro-substituted structure ensures strong UV absorbance for sensitive detection.[2] It is the recommended method for most quality control and research applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the target analyte is not directly suitable for GC due to its low volatility and polar hydroxyl group, GC-MS becomes an exceptionally powerful and specific technique after derivatization.[3] By converting the polar -OH group to a non-polar silyl ether, volatility is increased, allowing for separation by GC and highly specific quantification by MS.[4][5] This method is ideal for complex matrices or when very low detection limits are required.

  • UV-Vis Spectrophotometry: Based on the Beer-Lambert law, this method provides a rapid and straightforward means of quantification in simple, uncontaminated solutions.[6] The presence of the nitropyridine structure suggests strong absorption in the UV-visible range, making this a suitable technique for quick concentration checks of relatively pure samples.[7][8]

Physicochemical Properties of the Analyte

PropertyValueSource
CAS Number 1049706-72-0[9]
Molecular Formula C₆H₅BrN₂O₃[9]
Molecular Weight 233.02 g/mol [9]
Appearance Solid (Typical)[10]

Primary Method: Reversed-Phase HPLC with UV Detection

This protocol details a gradient reversed-phase HPLC method for the precise quantification of this compound. The method is designed to be specific and stability-indicating, capable of separating the main peak from potential impurities and degradation products.

Principle of HPLC-UV

The sample is injected into a liquid mobile phase that flows through a column packed with a non-polar (C18) stationary phase. Compounds separate based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer.[6] A UV-Vis detector measures the absorbance of the eluate at a specific wavelength where the analyte absorbs strongly, and the resulting peak area is proportional to the analyte's concentration.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • 0.45 µm Syringe Filters (PTFE or Nylon)

B. Instrumentation

  • HPLC system with a gradient binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

C. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing an expected amount of the analyte to achieve a final concentration within the calibration range (e.g., ~25 µg/mL) after dissolving and diluting with the diluent. Filter through a 0.45 µm syringe filter before injection.

D. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or λmax determined by DAD scan
Injection Volume 10 µL

E. System Suitability Test (SST) Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met, as per common pharmaceutical practice.[1]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

F. Quantification Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Stock Solution) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve & Dilute (Target Concentration) prep_sample->dissolve_sample calibrate Prepare Calibration Curve Standards dissolve_std->calibrate filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample sst System Suitability Test (SST) calibrate->sst filter_sample->sst inject Inject Standards & Samples sst->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate curve Generate Calibration Curve (Area vs. Conc.) integrate->curve calculate Calculate Sample Concentration curve->calculate report Report Results calculate->report

Caption: Workflow for HPLC quantification of this compound.

Secondary Method: GC-MS with Derivatization

This protocol is recommended for trace-level analysis or for samples in complex matrices where the high specificity of mass spectrometry is required.

Principle of Derivatization GC-MS

The polar hydroxyl group of the analyte is chemically modified (derivatized) to form a more volatile and thermally stable silyl ether.[4] This derivative is then injected into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both structural confirmation and highly specific quantification.[3]

Detailed Experimental Protocol: GC-MS

A. Reagents and Materials

  • Analyte Reference Standard

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another brominated aromatic compound not present in the sample)

  • Derivatizing Agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Solvent: Anhydrous Pyridine or Acetonitrile, GC Grade

  • Ethyl Acetate, GC Grade

B. Instrumentation

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

C. Sample Preparation and Derivatization

  • Prepare stock solutions of the analyte and internal standard in the chosen solvent.

  • Pipette an aliquot of the sample (or calibration standard) into a 2 mL autosampler vial.

  • Add a known amount of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA to the dry residue.[5]

  • Cap the vial tightly and heat at 60 °C for 30-60 minutes to complete the derivatization reaction.

  • Cool to room temperature before injection.

D. GC-MS Conditions

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Monitor at least 3 characteristic ions for the analyte derivative and the IS derivative.

E. Quantification Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Quantify the sample using this curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Aliquot Sample or Standard into Vial add_is Spike with Internal Standard (IS) prep_sample->add_is evaporate Evaporate to Dryness (N₂) add_is->evaporate derivatize Add Reagents & Heat (60°C) evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate SIM Ion Chromatograms detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio calculate Quantify via Calibration Curve ratio->calculate report Report Results calculate->report

Caption: Workflow for GC-MS quantification, highlighting the critical derivatization step.

Method Validation Strategy

To ensure that an analytical method is suitable for its intended purpose, validation is required. The protocols should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[11]

Summary of Validation Parameters

The following table summarizes the key parameters for validating the primary HPLC method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[12]Peak purity index > 0.999 (DAD); Baseline resolution (>1.5) from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[13]Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value, assessed by spike recovery.[13]98.0% to 102.0% recovery for drug substance assay.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[13]%RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14]Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp.).System suitability criteria are met under all varied conditions.

Validation Logic Diagram

References

Application Note & Protocol: Strategic Functionalization of the 3-Bromo-4-methyl-5-nitropyridin-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the chemical modification of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a highly substituted and electronically complex pyridine derivative. Pyridine scaffolds are ubiquitous in medicinal chemistry, and the strategic functionalization of this particular molecule offers access to a diverse range of novel compounds. This guide details the reactivity profile of the core structure and presents validated, step-by-step protocols for key transformations including palladium-catalyzed cross-coupling reactions at the C3-bromo position and nucleophilic aromatic substitution at the C2 position. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its functionalization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound (and its tautomer, 3-Bromo-4-methyl-5-nitro-pyridin-2(1H)-one), presents a unique platform for diversification due to its distinct electronic and steric features.[1]

The molecule possesses three key handles for modification:

  • A bromo group at the C3 position , ideal for transition-metal-catalyzed cross-coupling reactions.

  • A hydroxyl group at the C2 position , which can be converted into a more effective leaving group (e.g., a chloro or triflate group) to enable further reactions.

  • An electron-deficient aromatic system, due to the potent electron-withdrawing nitro group at C5 and the inherent electron-withdrawing nature of the pyridine nitrogen. This electronic profile makes the ring susceptible to nucleophilic attack.

Our strategy begins with a critical preparatory step: the conversion of the C2-hydroxyl group into a chloride. This transformation, using phosphoryl chloride (POCl₃), significantly enhances the reactivity of the scaffold, yielding 3-bromo-2-chloro-4-methyl-5-nitropyridine as a versatile intermediate for subsequent functionalization.[2] This chlorinated intermediate serves as the primary substrate for the protocols detailed in this guide.

graph "workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];

// Nodes start [label="this compound"]; intermediate [label="3-bromo-2-chloro-4-methyl-5-nitropyridine", fillcolor="#FBBC05"]; suzuki [label="Suzuki Coupling\n(C3-Aryl/Vinyl)", fillcolor="#34A853"]; sonogashira [label="Sonogashira Coupling\n(C3-Alkynyl)", fillcolor="#34A853"]; buchwald [label="Buchwald-Hartwig\n(C3-Amino)", fillcolor="#34A853"]; snar [label="SNAr\n(C2-Alkoxy/Thiol/Amino)", fillcolor="#EA4335"];

// Edges start -> intermediate [label=" POCl₃ "]; intermediate -> suzuki [label=" Pd Catalyst,\nBoronic Acid,\nBase "]; intermediate -> sonogashira [label=" Pd/Cu Catalysts,\nAlkyne, Base "]; intermediate -> buchwald [label=" Pd Catalyst,\nAmine, Base "]; intermediate -> snar [label=" Nucleophile\n(e.g., NaOMe) "]; }

Figure 1: Overall functionalization workflow for the target scaffold.

Preparatory Step: Synthesis of the Key Intermediate

Protocol 1: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine

  • Rationale: The pyridin-2-ol tautomer is generally unreactive in cross-coupling as the hydroxyl group is a poor leaving group. Conversion to the 2-chloro derivative using POCl₃ is a standard and effective method to activate this position for subsequent reactions, particularly for nucleophilic aromatic substitution (SNAr).[2]

  • Materials:

    • This compound

    • Phosphoryl chloride (POCl₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Toluene

    • Ice, deionized water

  • Procedure:

    • Suspend this compound (1.0 equiv) in anhydrous acetonitrile (approx. 6 mL per gram of starting material) in an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Under an inert atmosphere (N₂ or Ar), add phosphoryl chloride (1.6 equiv) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 75 °C and maintain for 18-20 hours. Monitor reaction completion by TLC or LC-MS.

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 25 mL per gram of starting material).

    • A precipitate will form. Continue stirring for 30 minutes.

    • Isolate the solid product by vacuum filtration, washing the filter cake sequentially with deionized water (2 x 2 mL/g).

    • Dry the solid in a vacuum oven. For enhanced removal of residual volatiles, the solid can be stripped (dissolved and re-evaporated) with toluene. This procedure typically yields the title compound as a brown solid in high yield (>85%).[2]

Palladium-Catalyzed Cross-Coupling at the C3-Position

The C3-bromo group on the 3-bromo-2-chloro-4-methyl-5-nitropyridine intermediate is a prime handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis.

Suzuki-Miyaura Coupling: C-C Bond Formation
  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl or vinyl-aryl bonds.[3][4] The reaction involves a palladium catalyst, a base, and an organoboron reagent. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6]

digraph "suzuki_cycle" { graph [bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes in the cycle pd0 [label="L₂Pd⁰"]; ox_add [label="Oxidative Addition"]; pd_complex [label="L₂(Ar)Pdᴵᴵ(Br)"]; transmetal [label="Transmetalation"]; pd_r [label="L₂(Ar)Pdᴵᴵ(R')"]; red_elim [label="Reductive\nElimination"];

// External species arbr [label="Ar-Br", shape=none]; r_boron [label="R'-B(OR)₂\n+ Base", shape=none]; product [label="Ar-R'", shape=none];

// Edges pd0 -> pd_complex [label=""]; pd_complex -> pd_r [label=""]; pd_r -> pd0 [label=""];

// Connection to external species arbr -> pd0 [style=dashed, arrowhead=none]; r_boron -> pd_complex [style=dashed, arrowhead=none]; pd_r -> product [style=dashed, arrowhead=none];

// Labels for steps subgraph { rank=same; edge[style=invis]; pd0; ox_add; pd_complex; pd0 -> ox_add -> pd_complex; } subgraph { rank=same; edge[style=invis]; pd_complex; transmetal; pd_r; pd_complex -> transmetal -> pd_r; } subgraph { rank=same; edge[style=invis]; pd_r; red_elim; pd0; pd_r -> red_elim -> pd0; } }

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 equiv)

    • Phenylboronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromo-2-chloro-4-methyl-5-nitropyridine, phenylboronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methyl-5-nitro-3-phenylpyridine.

Sonogashira Coupling: C-C Bond Formation
  • Rationale: The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[7][8] The reaction is co-catalyzed by palladium and copper(I) complexes.[7] The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7]

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromo-2-chloro-4-methyl-5-nitropyridine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous THF and Et₃N (e.g., 2:1 v/v mixture) via syringe, followed by the dropwise addition of phenylacetylene.

    • Stir the reaction mixture at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor progress by TLC or LC-MS.[9]

    • Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methyl-5-nitro-3-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation
  • Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like SNAr are not feasible.[10][11] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[12][13] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[10][14]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

    • Add 3-bromo-2-chloro-4-methyl-5-nitropyridine and anhydrous toluene.

    • Add morpholine via syringe, then seal the tube.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

    • After cooling, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 4-(2-chloro-4-methyl-5-nitropyridin-3-yl)morpholine.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

  • Rationale: The C2-chloro group of the intermediate is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the para nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[15][16] This reaction pathway allows for the catalyst-free introduction of a wide range of nucleophiles.[17][18][19]

digraph "snar_mechanism" { graph [bgcolor="#F1F3F4", rankdir=LR]; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

// Structures start_struct [label=<

3-bromo-2-chloro-4-methyl-5-nitropyridine

]; meisenheimer [label=<

Meisenheimer Complex (stabilized)

]; product_struct [label=<

C2-Substituted Product

];

// Reagents nucleophile [label="+ Nu⁻"]; leaving_group [label="- Cl⁻"];

// Invisible nodes for layout p1 [style=invis]; p2 [style=invis];

// Edges start_struct -> p1 [arrowhead=none]; p1 -> meisenheimer [label="Attack at C2"]; meisenheimer -> p2 [arrowhead=none]; p2 -> product_struct [label="Loss of Cl⁻"]; nucleophile -> p1 [style=invis]; p2 -> leaving_group [style=invis]; }

Figure 3: General mechanism for SNAr at the C2 position.

Protocol 5: SNAr with Sodium Methoxide

  • Materials:

    • 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 equiv)

    • Sodium methoxide (NaOMe) (1.1-1.3 equiv)

    • Methanol (MeOH), anhydrous

  • Procedure:

    • Dissolve 3-bromo-2-chloro-4-methyl-5-nitropyridine in anhydrous methanol in a round-bottom flask at room temperature.

    • Add sodium methoxide portion-wise to the solution. An exotherm may be observed.

    • Stir the reaction at room temperature for 1-4 hours. Monitor completion by TLC or LC-MS.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary, though often the product precipitates or is clean enough after workup, yielding 3-bromo-2-methoxy-4-methyl-5-nitropyridine.

Summary of Reaction Conditions

The following table provides a comparative overview of the reaction protocols for rapid reference.

Reaction NamePositionKey ReagentsCatalyst SystemBaseSolventTemp.
Suzuki-Miyaura C3Boronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-90°C
Sonogashira C3Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/Et₃NRT
Buchwald-Hartwig C3Amine (e.g., Morpholine)Pd₂(dba)₃ / XantphosNaOtBuToluene100-110°C
SNAr C2Alkoxide (e.g., NaOMe)NoneNaOMeMeOHRT

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This guide provides troubleshooting solutions and a validated protocol to help you achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most established route involves a two-step process starting from 4-methyl-2-pyridone (also known as 4-methylpyridin-2(1H)-one). The sequence involves an initial nitration followed by a regioselective bromination. The order is critical for achieving the desired isomer.

Q2: Why is the nitration step performed before bromination?

The nitration is performed first to install the nitro group at the 5-position. The electron-withdrawing nature of the nitro group, combined with the directing effect of the existing methyl and hydroxyl groups, deactivates the pyridine ring in a way that facilitates subsequent regioselective bromination at the 3-position. Attempting bromination first could lead to a different substitution pattern or a mixture of isomers that are difficult to separate.

Q3: What are the most critical parameters to control during the nitration step?

Temperature control is paramount. The nitration of pyridinols is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) using an ice bath is essential to prevent over-nitration (dinitration) and the formation of undesired byproducts. The rate of addition of the nitrating agent (e.g., fuming nitric acid) must also be carefully controlled.

Q4: What is a realistic target yield for this synthesis?

With optimized conditions and careful execution of the workup and purification steps, yields for the two-step synthesis can range from 60% to 75%. However, yields can be significantly lower if reaction conditions are not strictly controlled.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield After Nitration (Step 1)

Q: My reaction has stalled, and TLC analysis shows mostly unreacted starting material (4-methyl-2-pyridone). What went wrong?

A: This issue almost always points to an ineffective nitrating agent or insufficient reaction conditions.

  • Cause 1: Inactive Nitrating Agent: The nitrating mixture, typically a combination of sulfuric acid and nitric acid, may have degraded. Concentrated nitric acid can absorb atmospheric moisture over time, reducing its potency.

  • Solution 1: Use fresh, high-purity reagents. Fuming nitric acid (>90%) is often preferred for its higher reactivity in these systems. Ensure your sulfuric acid is also concentrated (98%).

  • Cause 2: Insufficient Temperature/Time: While low temperature is critical to prevent side reactions, the reaction may not proceed to completion if the temperature is too low or the reaction time is too short.

  • Solution 2: After the initial slow addition of the nitrating agent at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours) while monitoring via TLC until the starting material is consumed.

Problem: Formation of Multiple Products in Bromination (Step 2)

Q: After bromination of 4-methyl-5-nitropyridin-2-ol, my crude NMR shows a complex mixture of products. How can I improve regioselectivity?

A: The formation of multiple products indicates a loss of regioselectivity, likely due to over-bromination or reaction with less-favored positions.

  • Cause 1: Over-bromination: Using an excess of the brominating agent (e.g., N-Bromosuccinimide or liquid bromine) can lead to the formation of di-brominated species.

  • Solution 1: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 molar equivalents of the brominating agent. Add the agent portion-wise to avoid localized high concentrations.

  • Cause 2: Inappropriate Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent.

  • Solution 2: Acetic acid is a commonly used solvent that provides good results for this type of reaction. It helps to moderate the reactivity of bromine and promotes the desired regiochemistry. Using a less polar solvent might lead to solubility issues, while a more reactive solvent could interfere with the reaction.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues during the synthesis.

G start Low Yield or Stalled Reaction Observed check_step Which step is failing? start->check_step nitration Nitration (Step 1) check_step->nitration Nitration bromination Bromination (Step 2) check_step->bromination Bromination nit_cause1 Check Nitrating Agent Quality (>90% HNO3, 98% H2SO4) nitration->nit_cause1 nit_cause2 Review Reaction Conditions (Temp & Time) nitration->nit_cause2 bro_cause1 Check Brominating Agent Stoichiometry bromination->bro_cause1 bro_cause2 Review Starting Material Purity bromination->bro_cause2 nit_sol1 Use fresh, high-purity acids. nit_cause1->nit_sol1 Solution nit_sol2 Allow reaction to warm to RT after addition and extend stir time. nit_cause2->nit_sol2 Solution bro_sol1 Use 1.0-1.05 equivalents. Add portion-wise. bro_cause1->bro_sol1 Solution bro_sol2 Ensure nitropyridinol is pure and dry before bromination. bro_cause2->bro_sol2 Solution

Caption: A decision tree for troubleshooting low product yield.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity. It is imperative to perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Optimized Reaction Parameters
StepReagentMolar Eq.SolventTemperature (°C)Time (h)
1. Nitration 4-methyl-2-pyridone1.0Conc. H₂SO₄0 to 50.5
Fuming HNO₃1.1-0 to 50.5
Room Temp.2-4
2. Bromination 4-methyl-5-nitropyridin-2-ol1.0Acetic AcidRoom Temp.0.5
Bromine (Br₂)1.05Acetic AcidRoom Temp.2-3
Step 1: Synthesis of 4-methyl-5-nitropyridin-2-ol
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 3 mL per 1 g of starting material). Cool the flask in an ice-salt bath to 0 °C.

  • Addition of Starting Material: Slowly add 4-methyl-2-pyridone (1.0 eq) in small portions to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all solids are dissolved.

  • Nitration: Cool the solution back to 0 °C. Add fuming nitric acid (>90%, 1.1 eq) dropwise via the dropping funnel over a period of 30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC (e.g., using a 10% Methanol/DCM mobile phase) until the starting material spot has disappeared.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to yield 4-methyl-5-nitropyridin-2-ol as a yellow solid. The product is typically of sufficient purity to proceed to the next step without further purification.

Step 2: Synthesis of this compound
  • Preparation: In a round-bottom flask, dissolve the 4-methyl-5-nitropyridin-2-ol (1.0 eq) from the previous step in glacial acetic acid (5 mL per 1 g of substrate).

  • Bromination: In a separate container, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirring solution of the nitropyridinol at room temperature.

  • Reaction Completion: Stir the reaction at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol to remove any unreacted starting material or impurities. The product can be further purified by recrystallization from ethanol if necessary.

  • Drying: Dry the final product, this compound, under vacuum.

Visualizing the Reaction Scheme

Caption: Overall synthetic scheme.

Technical Support Center: Purification of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-4-methyl-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key heterocyclic intermediate. Drawing from established principles in separation science and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted pyridinone with a unique combination of functional groups that influence its purification profile. The presence of a bromine atom, a nitro group, a methyl group, and a hydroxyl group on the pyridine ring gives it moderate polarity and specific reactivity that must be considered during purification.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₃--INVALID-LINK--
Molecular Weight 233.02 g/mol --INVALID-LINK--
Appearance Likely a solid--INVALID-LINK--
Boiling Point 382.5 °C at 760 mmHg--INVALID-LINK--

The interplay of the electron-withdrawing nitro group and the hydroxyl group can lead to intermolecular hydrogen bonding, potentially affecting solubility and chromatographic behavior. The acidic proton of the hydroxyl group and the basic nature of the pyridine nitrogen can also lead to interactions with certain purification media.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities is the first step in developing a robust purification strategy. Based on common synthetic routes to substituted pyridinols, the following impurities may be present in the crude product:

  • Unreacted Starting Materials: Such as 4-methyl-5-nitropyridin-2-ol.

  • Isomeric Byproducts: Positional isomers formed during bromination or nitration.

  • Over-brominated Species: Di- or tri-brominated pyridinols.

  • Hydrolysis Products: If the reaction conditions are not anhydrous.

  • Residual Solvents and Reagents: From the reaction and workup steps.

A logical workflow for identifying and mitigating these impurities is crucial for a successful purification.

purification_workflow Crude_Product Crude 3-Bromo-4-methyl- 5-nitropyridin-2-ol TLC_Analysis TLC/LC-MS Analysis (Impurity Profiling) Crude_Product->TLC_Analysis Purification_Strategy Select Purification Strategy TLC_Analysis->Purification_Strategy Crystallization Recrystallization Purification_Strategy->Crystallization High concentration of target compound Chromatography Column Chromatography Purification_Strategy->Chromatography Complex mixture or close-running impurities Pure_Product Pure Product (>98%) Crystallization->Pure_Product Chromatography->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Logical workflow for the purification of this compound.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, especially on a larger scale. However, success is highly dependent on solvent selection and technique.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is not dissolving in any common recrystallization solvents.

A1: The polarity of this compound suggests that a single solvent might not be ideal. Consider using a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity is observed. Common solvent pairs to explore include:

  • Ethanol/Water

  • Acetone/Hexane

  • Dichloromethane/Methanol

  • Ethyl Acetate/Heptane

Q2: Oiling out is occurring instead of crystallization.

A2: "Oiling out" happens when the compound comes out of solution above its melting point. This can be addressed by:

  • Using a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[1][2]

  • Lowering the initial temperature of dissolution: If possible, dissolve the compound at a temperature below its melting point.

Q3: No crystals are forming even after the solution has cooled.

A3: If the solution remains clear, it is likely supersaturated. To induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites.[1][2]

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Cool to a lower temperature: Use a dry ice/acetone bath for a short period, but be cautious of rapid precipitation which can trap impurities.

Q4: The purity of my recrystallized material is still low.

A4: This indicates that the chosen solvent system is not effectively discriminating between your product and the impurities.

  • Perform a second recrystallization: This can often significantly improve purity.

  • Re-evaluate your solvent system: The impurities may have similar solubility profiles to your product in the current solvent. Experiment with different solvent systems.

  • Consider a charcoal treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe which solvent system yields a good quantity of crystalline solid. An ideal solvent will have high solubility at elevated temperatures and low solubility at low temperatures.

Troubleshooting Guide 2: Column Chromatography

For complex mixtures or when high purity is required, column chromatography is the preferred method. The polar nature of this compound presents specific challenges.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is the best stationary phase and mobile phase for purifying this compound?

A1: For a moderately polar compound like this, silica gel is the most common stationary phase.[3] A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or acetone .

To determine the optimal mobile phase composition, perform thin-layer chromatography (TLC) first. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities.[3]

Q2: My compound is streaking or tailing on the TLC plate and the column.

A2: Tailing is a common issue with pyridine-containing compounds on silica gel.[3] This is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a basic modifier to the eluent: Including a small amount of triethylamine (0.1-1%) or pyridine in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[3]

  • Use a deactivated stationary phase: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.

  • Consider an alternative stationary phase: Neutral or basic alumina can be a good alternative for acid-sensitive or basic compounds.[3]

Q3: The compound appears to be degrading on the column.

A3: The combination of a nitro group and a pyridinol structure can make the molecule susceptible to degradation on acidic stationary phases.

  • Confirm instability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Use a less acidic stationary phase: As mentioned above, neutral or basic alumina, or deactivated silica gel are good options.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q4: I am having trouble separating my product from a close-running impurity.

A4: This requires optimizing the separation conditions.

  • Use a shallower solvent gradient: If using gradient elution, a slower increase in polarity can improve resolution.

  • Try a different solvent system: The selectivity of the separation can be altered by changing the composition of the mobile phase. For example, substituting ethyl acetate with a different polar solvent like dichloromethane or acetone might change the elution order.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., diol, cyano).

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a C18 reversed-phase column is a powerful option.[4][5]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a 7:3 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally gives better separation. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

chromatography_troubleshooting Problem Common Chromatography Problems Tailing Peak Tailing/ Streaking Problem->Tailing Degradation Compound Degradation Problem->Degradation Poor_Separation Poor Separation Problem->Poor_Separation Solution_Tailing Add Triethylamine (0.1-1%) to Eluent Use Deactivated Silica/Alumina Tailing->Solution_Tailing Solution Solution_Degradation Use Neutral/Basic Alumina Work Quickly Confirm Instability on TLC Degradation->Solution_Degradation Solution Solution_Separation Optimize Solvent System Use Gradient Elution Consider Preparative HPLC Poor_Separation->Solution_Separation Solution

Caption: Troubleshooting common issues in the column chromatography of this compound.

Thermal Stability Considerations

  • Avoid excessive heat: During solvent removal (e.g., on a rotary evaporator), use a moderate water bath temperature (30-40 °C) and an appropriate vacuum to minimize thermal stress on the compound.

  • Storage: Store the purified compound in a cool, dark, and dry place to prevent degradation over time.

By following these guidelines and troubleshooting steps, researchers can effectively purify this compound, ensuring high-quality material for their scientific endeavors.

References

Technical Support Center: Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthetic endeavors. Our focus is on providing practical, experience-driven insights grounded in solid chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured to help you identify and resolve specific issues you may encounter during the synthesis of this compound. The primary route to this compound involves the bromination of 4-Methyl-5-nitropyridin-2-ol.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Significantly lower than expected mass of the final product after purification.

  • TLC or LC-MS analysis of the crude reaction mixture shows a high proportion of starting material or multiple unidentified spots.

Potential Causes & Solutions:

  • Incomplete Bromination: The electrophilic substitution of bromine on the pyridine ring is a critical step.

    • Causality: Insufficient bromine or a reaction time that is too short can lead to incomplete conversion of the starting material. The pyridin-2-ol tautomer is the reactive species, and its concentration can be influenced by the solvent system.

    • Solution: A common protocol involves suspending 4-Methyl-5-nitropyridin-2-ol in acetic acid and adding bromine dropwise.[1] Ensure that an adequate excess of bromine is used (e.g., up to 6 equivalents) to drive the reaction to completion.[1] Monitor the reaction progress using TLC or LC-MS until the starting material is no longer detectable.

  • Suboptimal Reaction Temperature: Temperature control is crucial for both reaction rate and selectivity.

    • Causality: Lower temperatures can significantly slow down the reaction, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.

    • Solution: While the bromination is often conducted at room temperature after the initial addition, gentle heating (e.g., to 40-50 °C) can sometimes be employed to push the reaction to completion. However, this must be done cautiously to avoid the formation of over-brominated byproducts.

  • Poor Quality of Starting Materials: The purity of 4-Methyl-5-nitropyridin-2-ol is paramount.

    • Causality: Impurities in the starting material can interfere with the reaction, consume reagents, or lead to the formation of difficult-to-separate byproducts.

    • Solution: Always verify the purity of your starting material by NMR or melting point analysis before beginning the synthesis. If necessary, recrystallize the 4-Methyl-5-nitropyridin-2-ol to ensure high purity.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots of comparable intensity to the product spot are observed on the TLC plate.

  • NMR of the crude product shows multiple sets of peaks, indicating a mixture of isomers or other impurities.

  • Difficulty in purifying the final product, with fractions containing mixtures of compounds.

Potential Causes & Solutions:

  • Over-bromination (Di- or Poly-bromination):

    • Causality: The pyridine ring, once substituted with bromine, can potentially undergo further bromination, especially if a large excess of bromine is used or the reaction temperature is too high.

    • Solution: Carefully control the stoichiometry of bromine. While an excess is needed, a very large excess should be avoided. Add the bromine dropwise to maintain a low instantaneous concentration in the reaction mixture. Maintain the recommended reaction temperature and monitor the reaction closely.

  • Formation of Isomeric Byproducts:

    • Causality: While the directing effects of the existing substituents (-OH, -CH3, -NO2) strongly favor bromination at the 3-position, there is a possibility of minor substitution at other positions on the ring, particularly under harsh conditions.

    • Solution: Adhering to established protocols, such as using acetic acid as a solvent, generally provides good regioselectivity.[1] If isomeric impurities are a persistent issue, consider alternative brominating agents like N-bromosuccinimide (NBS), which can sometimes offer milder reaction conditions and improved selectivity.

  • Degradation of Starting Material or Product:

    • Causality: Nitropyridinols can be sensitive to harsh acidic or basic conditions and high temperatures.[2] The presence of strong oxidizing agents can also lead to degradation.

    • Solution: Ensure that the workup procedure is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases. When neutralizing the reaction mixture, do so at a controlled temperature (e.g., in an ice bath).

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid that is difficult to filter.

  • The crude product is highly colored, suggesting the presence of impurities.

  • Column chromatography fails to provide a clean separation of the product from byproducts.

Potential Causes & Solutions:

  • Inefficient Precipitation/Crystallization:

    • Causality: The solubility of the product and byproducts in the workup solvent system can be similar, leading to co-precipitation.

    • Solution: A common workup involves pouring the reaction mixture into ice water to precipitate the product.[1] Ensure vigorous stirring during this step to promote the formation of a filterable solid. If the product precipitates as an oil, try adding a co-solvent or allowing the mixture to stir for an extended period to induce crystallization. Washing the crude solid with water is crucial to remove residual acid and salts.[1]

  • Persistent Impurities:

    • Causality: Certain byproducts may have similar polarity to the desired product, making them difficult to separate by standard crystallization or chromatography.

    • Solution: A toluene or acetonitrile strip can be effective in removing volatile organic impurities.[1] If standard silica gel chromatography is ineffective, consider using a different solvent system or exploring reverse-phase chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the bromination reaction?

A1: Acetic acid serves as a polar protic solvent that can solubilize the starting material to some extent. More importantly, it acts as a suitable medium for the electrophilic aromatic substitution reaction. It facilitates the polarization of the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the electron-rich pyridine ring.

Q2: Can I use a different brominating agent instead of elemental bromine?

A2: Yes, other brominating agents can be used, with N-bromosuccinimide (NBS) being the most common alternative. NBS is a solid and can be easier to handle than liquid bromine. It often provides milder reaction conditions and can sometimes lead to higher regioselectivity. The reaction with NBS is typically initiated by a radical initiator (like AIBN) or light, or it can proceed via an ionic mechanism in the presence of an acid catalyst.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between the starting material and the product. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.

Q4: What are the key safety precautions when working with bromine and nitrated compounds?

A4:

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Nitrated Compounds: Many nitrated organic compounds are potentially explosive, especially when dry. Handle them with care and avoid grinding or subjecting them to shock or friction. Perform reactions behind a blast shield, especially when working on a larger scale.

Q5: What is the expected yield for this synthesis?

A5: With a well-optimized procedure, the yield of this compound can be quite high. Reported yields are often in the range of 90% or greater.[1] However, the actual yield will depend on the scale of the reaction, the purity of the reagents, and the efficiency of the workup and purification steps.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (up to 6.0 eq) dropwise to the stirred suspension over a period of 1 to 1.5 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Continue stirring for approximately 1 hour to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual acetic acid and bromine.

  • Dry the product under vacuum to obtain this compound as a solid.

Data Summary

ParameterTypical ValueReference
Starting Material4-Methyl-5-nitropyridin-2-ol[1]
ReagentBromine (Br₂)[1]
SolventAcetic Acid (AcOH)[1]
Molar Ratio (Br₂/Substrate)~6:1[1]
Typical Yield~91%[1]

Visualizing the Synthesis and Potential Side Reactions

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction pathway and a common side reaction.

Synthesis_Pathway Start 4-Methyl-5-nitropyridin-2-ol Product This compound Start->Product + Br₂ / AcOH

Caption: Main synthetic route to the target compound.

Side_Reaction Product This compound SideProduct Di-brominated byproduct Product->SideProduct + Excess Br₂ / Heat

Caption: Potential over-bromination side reaction.

References

stability and storage conditions for 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-methyl-5-nitropyridin-2-ol

Welcome to the technical support guide for this compound (CAS No. 1049706-72-0). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. We will address common questions and troubleshooting scenarios to maintain the integrity and stability of your sample.

Compound Overview & Key Properties

This compound is a substituted pyridine derivative.[1] Its structure, featuring a bromine atom, a nitro group, a methyl group, and a hydroxyl group on the pyridine core, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1] The presence of these functional groups dictates its chemical reactivity and stability profile. It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form.[2]

Technical Data Summary

PropertyValueSource(s)
CAS Number 1049706-72-0[2][3]
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.02 g/mol [2]
Physical Form Solid
Boiling Point 382.5°C at 760 mmHg (Predicted)[2]
Density 1.858 g/cm³ (Predicted)[2]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). To be cautious, especially for long-term storage, refrigeration is advisable to minimize the potential for slow thermal degradation. The key is to prevent exposure to moisture and heat.[5]

Recommended Storage Conditions

ParameterRecommendationRationale & Causality
Temperature Room Temperature or 2-8°CLower temperatures slow down potential degradation pathways. Consistency is key.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)While not always mandatory for short-term storage, an inert atmosphere is best practice to prevent slow oxidation, especially given the electron-rich nature of the pyridinol ring.
Light Protect from light (use amber vials)Nitroaromatic compounds can be light-sensitive and prone to photodegradation. Storing in the dark or in amber glass is critical.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture, which can lead to hydrolysis or degradation.[4][6]

Q2: How sensitive is this compound to air and moisture?

A: The compound is stable under normal handling conditions, but like many substituted pyridines, it can be sensitive to moisture.[7] The pyridin-2-ol structure may be susceptible to reactions facilitated by water. Therefore, it is crucial to handle the compound in a dry environment (e.g., a glove box or a fume hood with low humidity) and always keep the container tightly closed when not in use.[4]

Q3: Can I prepare and store solutions of this compound? What is the best practice?

A: Yes, but with caution. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions.

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents may interact with the compound. Aprotic solvents like DMSO, DMF, or Dioxane are common choices for creating stock solutions.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Validation: The stability in your specific solvent has likely not been fully investigated.[8] It is best practice to prepare fresh solutions for sensitive experiments or to perform a stability check (see Troubleshooting Guide) on stored solutions before use.

Q4: What is the expected shelf life?

A: The manufacturer does not typically provide a specific shelf life. However, when stored correctly as a solid under the recommended conditions (cool, dry, dark, tightly sealed), the compound should remain stable for years. The primary indicator of stability will be its physical appearance and analytical purity. If you have any doubts, an analytical check is recommended.

Troubleshooting Guide

This guide provides a logical approach to resolving common issues that may arise during experimentation.

Problem: I observed a color change or clumping in my solid compound.

  • Potential Cause: This often indicates degradation or moisture absorption. Substituted nitropyridines can be susceptible to decomposition, which may result in discoloration (e.g., turning yellow or brown). Clumping suggests the uptake of atmospheric moisture.

  • Recommended Action:

    • Do not use the compound for your experiment, as its purity is compromised.

    • Perform an analytical check (TLC, LC-MS, or ¹H NMR) to assess the purity against a reference standard or the supplier's certificate of analysis.

    • If degradation is confirmed, discard the material according to safety protocols and obtain a fresh batch.[4]

    • Review your storage and handling procedures to prevent recurrence.

Problem: My experimental results are inconsistent or have failed, and I suspect the compound.

  • Potential Cause: Inconsistent results can stem from compound degradation, either in its solid form or, more commonly, in a stock solution. The active concentration may be lower than calculated, or degradants could be interfering with the assay.

  • Recommended Action: Follow the troubleshooting workflow below. The first step is always to validate the integrity of the compound.

TroubleshootingWorkflow start Inconsistent Results check_compound Is the compound's integrity suspect? start->check_compound aliquot Use a fresh, unopened aliquot check_compound->aliquot If using previously opened stock test_solid Test purity of solid source (e.g., via LC-MS or NMR) check_compound->test_solid If using a new stock solution from an old solid source result_fresh Problem Resolved? aliquot->result_fresh test_solution Test stability of stock solution (e.g., via LC-MS) result_solution Degradation Detected? test_solution->result_solution result_solid Degradation Detected? test_solid->result_solid result_fresh->test_solution No end_good Root Cause: Old aliquot/solution degradation. Update solution handling protocol. result_fresh->end_good Yes end_bad_solution Root Cause: Unstable in solution. Prepare solutions fresh. result_solution->end_bad_solution Yes other_vars Investigate other experimental variables (reagents, cell lines, instrument, etc.) result_solution->other_vars No end_bad_solid Root Cause: Solid material degraded. Procure new batch and review storage. result_solid->end_bad_solid Yes result_solid->other_vars No yes_fresh Yes no_fresh No yes_degraded Yes no_degraded No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: I see unexpected peaks in my analytical data (NMR, LC-MS).

  • Potential Cause: These could be impurities from synthesis, degradation products, or residual solvent.

  • Recommended Action:

    • Compare with CoA: Check the Certificate of Analysis from the supplier to see if the impurities were present initially.

    • Identify Degradants: If the peaks are new, they are likely degradants. Common degradation pathways for such molecules include hydrolysis of the nitro group, de-bromination, or oxidation.

    • Check Solvents: Ensure your analytical solvents are pure and that you are not seeing solvent adducts in mass spectrometry.

Experimental Protocols

Protocol 1: Initial Handling and Aliquoting of Solid Compound

This protocol minimizes exposure to atmospheric contaminants upon receiving a new shipment.

  • Preparation: Move the sealed manufacturer's container, a set of smaller amber glass vials with airtight caps, and necessary tools (spatula, balance) into a controlled, dry environment (e.g., a nitrogen-filled glovebox or a low-humidity chamber).

  • Equilibration: If the compound was stored refrigerated, allow the sealed container to warm to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Carefully open the main container. Quickly weigh and dispense the desired amounts of solid into the smaller aliquot vials.

  • Sealing: Tightly seal the new aliquot vials first, then immediately and securely reseal the main stock container. Consider flushing the headspace of all containers with an inert gas (Argon or Nitrogen) before final sealing.

  • Labeling & Storage: Clearly label all vials with the compound name, CAS number, concentration/mass, and date. Store all containers under the recommended conditions.

Protocol 2: Quick Stability Check by Thin-Layer Chromatography (TLC)

This is a fast, semi-quantitative method to check for gross degradation.

  • Prepare Samples: Dissolve a small amount of your potentially degraded solid (or a drop of your stock solution) in a suitable solvent (e.g., ethyl acetate). As a control, use a freshly prepared solution from a trusted or unopened source if available.

  • Spotting: Spot both the test sample and the control sample side-by-side on a silica TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).

  • Visualization: Visualize the plate under UV light.

  • Analysis: The control sample should show a single, well-defined spot. If the test sample shows additional spots, streaking, or a significantly weaker main spot, degradation has likely occurred.

Potential Degradation Factors

It is crucial to be aware of the environmental factors that can compromise the integrity of this compound. Generally, pyridine derivatives are relatively stable, but the specific functional groups on this compound introduce potential vulnerabilities.[9]

DegradationFactors compound This compound light Light (UV/Visible) light->compound Photodegradation moisture Moisture (H₂O) moisture->compound Hydrolysis heat Excessive Heat heat->compound Thermal Decomposition oxidants Strong Oxidizing Agents oxidants->compound Oxidation

Caption: Key environmental factors leading to compound degradation.

References

troubleshooting low conversion in 3-Bromo-4-methyl-5-nitropyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-methyl-5-nitropyridin-2-ol

A Senior Application Scientist's Guide to Troubleshooting Low Conversion

Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve common experimental challenges, particularly those leading to low reaction conversion.

The unique structure of this reagent—an electron-deficient pyridine ring activated by a nitro group, hindered by a methyl group, and complicated by pyridin-2-ol/pyridin-2(1H)-one tautomerism—presents specific challenges. This guide addresses these issues in a direct question-and-answer format.

Part 1: Foundational Issues & Frequently Asked Questions (FAQs)

This section covers preliminary checks and fundamental properties of the starting material that are often the root cause of poor reaction outcomes.

Q1: My reaction with this compound is failing or showing very low conversion. What are the first things I should check?

A1: Before delving into complex mechanistic issues, always start with the fundamentals. Low conversion is frequently traced back to issues with starting materials or the basic reaction setup.

Troubleshooting Workflow: Initial Checks

  • Confirm Starting Material Integrity:

    • Purity: Verify the purity of your this compound via ¹H NMR and LC-MS. Look for residual solvents or synthesis impurities. A common synthetic route involves the bromination of 4-Methyl-5-nitropyridin-2-ol, so check for the presence of this unbrominated precursor.[1]

    • Identity: Confirm the molecular weight (233.02 g/mol ) by mass spectrometry.[2]

    • Tautomerism: Be aware that this compound exists as two tautomers: the pyridin-2-ol and the more stable pyridin-2(1H)-one form. This can affect solubility and reactivity, particularly in reactions targeting the N-H or O-H bond.

  • Reagent Quality: Assess all other reagents. Are the solvents anhydrous? Is the base fresh and non-hygroscopic? Are organometallic reagents properly titrated? For instance, boronic acids in Suzuki couplings are notoriously prone to decomposition (protodeboronation).[3]

  • Reaction Setup:

    • Inert Atmosphere: For oxygen-sensitive reactions like palladium cross-couplings, ensure the setup is rigorously free of oxygen. Use proper degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[3]

    • Temperature Control: Calibrate your heating mantle or oil bath. Inconsistent or incorrect temperature is a common source of failed reactions.

G cluster_0 Initial Troubleshooting Workflow Start Low Conversion Observed Check_SM 1. Verify Starting Material (Purity, Identity, Tautomerism) Start->Check_SM Check_Reagents 2. Assess Reagent Quality (Solvents, Bases, etc.) Check_SM->Check_Reagents Check_Setup 3. Review Reaction Setup (Inert Atmosphere, Temp.) Check_Reagents->Check_Setup Analyze Analyze Data (NMR, LCMS of crude reaction) Check_Setup->Analyze Proceed Proceed to Specific Troubleshooting Sections Analyze->Proceed

Caption: General workflow for initial troubleshooting steps.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C3-Br position is well-suited for forming new C-C or C-N bonds. However, the pyridine scaffold introduces specific challenges for palladium catalysts.

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most common failure points?

A2: This is a classic problem when working with pyridine halides. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[4][5]

Key Causes and Solutions:

  • Catalyst Inhibition:

    • Causality: The pyridine nitrogen competes with your phosphine ligand for a coordination site on the palladium, leading to inactive or less active catalytic species.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, coordinatively saturated complexes with palladium that are less susceptible to inhibition by the pyridine nitrogen. They also promote the rate-limiting oxidative addition step.[4]

LigandClassKey Advantage for this Substrate
SPhos, XPhos, RuPhos Buchwald LigandsSterically demanding; create a bulky coordination sphere around Pd, preventing pyridine binding. Highly effective for heteroaryl halides.[4][5]
P(t-Bu)₃ TrialkylphosphineStrongly electron-donating and bulky; excellent for promoting oxidative addition of less reactive C-Br bonds.
dppf Ferrocene-basedOffers different steric and electronic properties; can be effective but may be more susceptible to inhibition than Buchwald ligands in this context.
  • Inefficient Oxidative Addition:

    • Causality: While the C-Br bond is on an electron-deficient ring, which should facilitate oxidative addition, steric hindrance from the adjacent C4-methyl group can slow this crucial first step of the catalytic cycle.

    • Solution: Besides choosing an appropriate ligand, increasing the reaction temperature can provide the necessary activation energy. Screening different palladium precatalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can also identify a more active system.

  • Protodeboronation of Boronic Acid:

    • Causality: This side reaction, where the C-B bond of the boronic acid is cleaved by trace water or acid, is a common issue, especially with heteroaryl boronic acids.[3] It consumes your coupling partner, leading to low conversion.

    • Solution: Use anhydrous solvents. Consider replacing the boronic acid with a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (MIDA boronates are also an option).[3] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.

G cluster_0 Suzuki Cycle Failure Points L₂Pd(0) L₂Pd(0) Oxidative\nAddition Oxidative Addition L₂Pd(0)->Oxidative\nAddition Ar-X Inhibition Catalyst Inhibition: Pyridine N coordinates to Pd(0), preventing reaction. L₂Pd(0)->Inhibition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation L₂(Ar)Pd(II)X Slow_OA Slow Oxidative Addition: Steric hindrance from C4-methyl group. Oxidative\nAddition->Slow_OA Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination L₂(Ar)Pd(II)Ar' Deboronation Protodeboronation: Boronic acid (Ar'-B(OH)₂) degrades before transmetalation. Transmetalation->Deboronation Reductive\nElimination->L₂Pd(0) Ar-Ar'

Caption: Key failure points in the Suzuki cycle for pyridine substrates.

Protocol: Optimized Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.3 eq), and a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq).

  • Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., SPhos, 6 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water or Dioxane:Water) via cannula.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Part 3: Troubleshooting Reduction of the C5-Nitro Group

Converting the nitro group to a versatile amine is a common synthetic step. However, the presence of a C-Br bond introduces the risk of undesired side reactions.

Q3: When I try to reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C), I see significant debromination. How can I achieve a chemoselective reduction?

A3: This is a well-known issue. Palladium on carbon (Pd/C) is highly active and can readily catalyze hydrodebromination (cleavage of the C-Br bond) in addition to nitro group reduction.[6] To achieve chemoselectivity, you must switch to a milder reducing agent that does not interact with aryl halides.

Recommended Chemoselective Reduction Methods:

Reagent SystemSolvent(s)Typical Temp.Key Advantages & Considerations
Fe powder / Acetic Acid (AcOH) EtOH, MeOH, AcOH25-65 °CExcellent chemoselectivity. Inexpensive and effective. The workup requires neutralization of the acid and filtration of iron salts.[7]
Tin(II) Chloride (SnCl₂·2H₂O) EtOH, EtOAc50-78 °CVery mild and selective. Often used for sensitive substrates. The workup can be complicated by the formation of tin salts.
Sodium Dithionite (Na₂S₂O₄) H₂O / THF25-60 °CMild conditions, useful if the substrate is base-sensitive.

Protocol: Nitro Reduction with Iron and Acetic Acid

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (around 65-70 °C) and stir vigorously. The reaction is often exothermic. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify as needed.

Part 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, strongly activated by the C5-nitro group, makes the C3-Br an excellent site for SNAr.

Q4: My SNAr reaction to displace the C3-bromide is sluggish and gives multiple products. What's going wrong?

A4: While the ring is highly activated for nucleophilic attack, the pyridone functionality and the presence of multiple activated sites can complicate the reaction.

Potential Issues and Solutions:

  • Deprotonation of the Pyridone:

    • Causality: The N-H of the pyridone tautomer is acidic (pKa ≈ 9-11). In the presence of a strong base (required to activate many nucleophiles), the pyridone can be deprotonated to form a pyridonate anion. This anion is also a nucleophile and can compete in side reactions.

    • Solution: Choose your base carefully. A non-nucleophilic hindered base like DBU or a weaker inorganic base like K₂CO₃ may be preferable to stronger bases like NaH or alkoxides if your primary nucleophile is sufficiently reactive. Alternatively, protecting the pyridone nitrogen or oxygen prior to the SNAr reaction can be an effective strategy.

  • Competing Sites of Attack:

    • Causality: The nitro group activates both the ortho (C4, C6) and para (C2) positions for nucleophilic attack. While the bromide at C3 is a good leaving group, strong nucleophiles can potentially add to other positions, leading to Meisenheimer complexes and unexpected byproducts.[8][9]

    • Solution: Use milder reaction conditions (lower temperature) to favor the kinetically preferred displacement of the bromide over addition at other sites. Ensure your nucleophile is soft, which generally favors substitution over addition.

G cluster_0 SNAr Troubleshooting Logic Start Sluggish SNAr / Multiple Products Check_Base Is the base deprotonating the pyridone? Start->Check_Base Check_Temp Is the temperature too high, leading to side reactions? Start->Check_Temp Check_Solvent Is the solvent appropriate? (Polar aprotic is best) Start->Check_Solvent Sol_Base Solution: Use weaker/hindered base (K₂CO₃) or protect the pyridone. Check_Base->Sol_Base Sol_Temp Solution: Run reaction at lower temperature (e.g., RT to 50 °C). Check_Temp->Sol_Temp Sol_Solvent Solution: Use polar aprotic solvent (DMF, DMSO) to stabilize the charged intermediate. Check_Solvent->Sol_Solvent

Caption: Decision tree for troubleshooting SNAr reactions.

Protocol: General SNAr with an Amine Nucleophile

  • Setup: In a sealed vial, dissolve this compound (1.0 eq) and the amine nucleophile (1.5-2.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Base: Add a suitable base, such as K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).

  • Reaction: Heat the mixture to a temperature between 60-100 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with water to precipitate the product or dilute with ethyl acetate and wash extensively with water to remove the high-boiling-point solvent. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

References

Technical Support Center: Regioselectivity in Substituted Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitropyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto the pyridine scaffold. Nitropyridines are pivotal intermediates in the synthesis of a vast range of bioactive molecules and functional materials.[1][2] However, controlling the position of nitration—achieving the desired regioselectivity—is a persistent challenge.

This guide provides in-depth, field-proven insights in a troubleshooting, question-and-answer format. We will explore the "why" behind the experimental observations and provide actionable protocols to overcome common hurdles.

Part 1: Troubleshooting Guide - Common Experimental Issues & Solutions

This section addresses specific problems you may encounter in the lab.

Issue 1: No Reaction or Extremely Low Yield During Direct Nitration of a Substituted Pyridine

Q: I am attempting to nitrate 3-methylpyridine using standard nitrating conditions (conc. HNO₃/H₂SO₄) that work well for benzene, but I'm recovering only my starting material or seeing trace amounts of product. What is happening?

A: This is a classic and frequently encountered issue. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge dramatically deactivates the ring towards electrophilic aromatic substitution (EAS), making the reaction far more difficult than the nitration of benzene.[3][4] In fact, harsh conditions are often required for the nitration of even unsubstituted pyridine.[5][6][7]

dot graph TD { A[Start: No/Low Yield] --> B{Is the Pyridine Ring Sufficiently Activated?}; B -->|No| C[Problem: Ring is Deactivated]; B -->|Yes| D{Are Reaction Conditions Forcing?}; C --> E[Protonation of Pyridine N further deactivates the ring]; E --> F[Solution 1: Increase Reaction Severity]; E --> G[Solution 2: Use an Alternative Nitrating Agent]; E --> H[Solution 3: Modify the Substrate]; D -->|No| I[Increase Temperature/Time or use Oleum]; D -->|Yes| J[Consider Alternative Synthetic Routes]; } caption="Workflow for addressing low nitration reactivity."

Troubleshooting Steps:

  • Increase Reaction Severity: For many pyridine systems, especially those without strong activating groups, high temperatures (often >100 °C, sometimes up to 300 °C) and the use of fuming sulfuric acid (oleum) are necessary to drive the reaction forward.[3][7]

    • Caution: This approach can lead to charring and the formation of undesired byproducts. Proceed with small-scale experiments first.

  • Alternative Nitrating Agents: Consider reagents that do not require such strongly acidic conditions.

    • Dinitrogen Pentoxide (N₂O₅): This reagent can be effective for nitrating pyridines. The mechanism is thought to involve the formation of an N-nitropyridinium salt, followed by a[1][2]-sigmatropic rearrangement to yield the 3-nitropyridine.[8][9][10][11]

    • Acetyl Nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, this can be a milder alternative, though caution is advised due to its explosive nature.[12]

  • Substrate Modification (The N-Oxide Strategy): This is the most common and effective solution for activating the pyridine ring and directing nitration to the 4-position.

    • Mechanism: Oxidation of the pyridine nitrogen to an N-oxide introduces a strong π-donating group. This activates the ring towards EAS, particularly at the 4-position (para).[13]

    • Procedure: First, oxidize your substituted pyridine to the corresponding N-oxide (e.g., using m-CPBA or H₂O₂/AcOH). Then, perform the nitration on the N-oxide, which will proceed under much milder conditions. Finally, deoxygenate the N-oxide (e.g., using PCl₃ or PPh₃) to obtain the desired 4-nitropyridine.

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q: My goal is to synthesize a 4-nitropyridine derivative, but direct nitration of my starting material exclusively yields the 3-nitro isomer. How can I control the regiochemistry?

A: Your observation is consistent with the fundamental electronic properties of the pyridine ring. Direct electrophilic attack on the pyridinium ion is overwhelmingly directed to the 3-position (meta). This is because the resonance structures for the intermediate sigma complex following attack at the 2- or 4-positions place a destabilizing positive charge on the electronegative nitrogen atom.[5][6] The intermediate from 3-position attack avoids this unfavorable arrangement.

dot graph TD { subgraph Goal direction LR A[Desired Isomer] end subgraph Strategy B[3-Nitro] C[4-Nitro] D[2-Nitro] end subgraph Method E[Direct Nitration of Pyridine] F[Nitration of Pyridine N-Oxide] G[Nucleophilic Aromatic Substitution (SNAr)] end A --> B; A --> C; A --> D; B --> E; C --> F; D --> G; } caption="Choosing the correct synthetic strategy for nitropyridine isomers."

Solutions for Controlling Regioselectivity:

  • For 3-Nitropyridines: Direct nitration is the most straightforward method, provided the substrate is reactive enough.[4] For less reactive pyridines, consider alternative methods like those using N₂O₅.[10] A novel dearomatization-rearomatization strategy has also been developed for highly regioselective meta-nitration.[14]

  • For 4-Nitropyridines: The Pyridine N-Oxide route is the standard and most reliable method.[3][13] The N-oxide group activates the 4-position, allowing for efficient nitration. Subsequent deoxygenation yields the target 4-nitropyridine.

  • For 2-Nitropyridines: Synthesizing 2-nitropyridines is often achieved via Nucleophilic Aromatic Substitution (SₙAr) rather than electrophilic nitration.[15]

    • Typical Route: Start with a 2-halopyridine (e.g., 2-chloropyridine). The electronegative nitrogen and the nitro group (if present elsewhere on the ring) activate the 2- and 4-positions to nucleophilic attack.[16][17] While direct SₙAr with a nitrite source can be challenging, a more common approach is to introduce another functional group that can be converted to a nitro group. Alternatively, one can start with a precursor like 2-amino-pyridine, convert it to a diazonium salt, and then perform a Sandmeyer-type reaction with a nitrite source.

Issue 3: Difficulty Separating Regioisomers

Q: My reaction produced a mixture of 2- and 4-nitro isomers, and they are proving very difficult to separate by standard column chromatography. What can I do?

A: The similar polarity of nitropyridine isomers makes their separation a common frustration.[18] If optimizing the reaction for higher selectivity is not feasible, several purification strategies can be employed.

Troubleshooting Isomer Separation:

  • Chromatography Optimization:

    • Stationary Phase: Move beyond standard silica. Phenyl- or fluoro-substituted phases can offer different selectivities based on π-π or dipole-dipole interactions.[19]

    • Solvent System: Systematically screen different solvent systems. A small percentage of a more polar solvent (like methanol or ethyl acetate) in a non-polar mobile phase (like hexanes/dichloromethane) can significantly alter selectivity.

    • Preparative HPLC: If scale allows, preparative HPLC with a suitable column is often the most effective, albeit resource-intensive, method.

  • Recrystallization: This should always be attempted. Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, acetone). Seeding with a pure crystal of the desired isomer, if available, can be beneficial.

  • Chemical Derivatization: If all else fails, consider a derivatization-separation-reversion strategy.

    • Concept: React the isomer mixture with a reagent that selectively reacts with one isomer or whose derivatives have vastly different physical properties. For example, if one isomer is less sterically hindered around the nitrogen, it might react faster with an alkylating agent.[20]

    • Procedure:

      • React the mixture to form a derivative.

      • Separate the derivatives (which should now be easier).

      • Chemically cleave the derivatizing group to regenerate the pure isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do existing substituents on the pyridine ring affect the regioselectivity of nitration?

A: Substituent effects in pyridine chemistry are analogous to those in benzene chemistry but are superimposed on the inherent deactivation of the pyridine ring.[21][22]

Substituent TypeDirecting EffectRing ActivityImpact on Nitration
Electron-Donating (e.g., -NH₂, -OR, -CH₃) Ortho, Para-directingActivatingFacilitates nitration. The position will be a combination of the substituent's directing effect and the ring's inherent preference for the 3-position. For example, nitration of 2-methoxypyridine will likely yield a mixture, with substitution occurring at positions 3 and 5.
Electron-Withdrawing (e.g., -Cl, -Br, -CF₃) Meta-directingDeactivatingMakes nitration even more difficult. The nitro group will be directed to a position meta to the existing substituent. For example, nitration of 3-chloropyridine will strongly favor the 5-position.
Strongly Deactivating (e.g., -NO₂) Meta-directingStrongly DeactivatingIntroducing a second nitro group is extremely difficult and requires the most forcing conditions.

Q2: What is the difference between kinetic and thermodynamic control in pyridine nitration?

A: Kinetic and thermodynamic control refers to whether the product distribution is governed by the rate of formation (kinetic) or the stability of the products (thermodynamic).[23][24][25]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times. The major product is the one that forms fastest, i.e., has the lowest activation energy barrier.[26][27] In many EAS reactions, this is the case.

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, where the reaction is reversible. The system equilibrates to the most stable product isomer.[26][27]

  • Relevance to Nitropyridines: While direct nitration is often under kinetic control, the harsh, high-temperature conditions sometimes used can introduce the possibility of thermodynamic control, potentially leading to isomer scrambling if the reaction is reversible under those conditions. Always analyze your product distribution at different time points and temperatures to understand the reaction profile.

Q3: Are there alternatives to direct nitration for introducing a nitro group?

A: Yes. Besides the SₙAr and N-oxide strategies already discussed, other methods exist:

  • Oxidation of Aminopyridines: An amino group can be oxidized to a nitro group using reagents like trifluoroperacetic acid. This is a powerful method for accessing isomers that are difficult to obtain via direct nitration.

  • Ring Transformation Synthesis: Complex nitropyridines can be synthesized from non-pyridine starting materials, building the ring with the nitro group already incorporated.[28] For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a three-component ring transformation to yield substituted nitropyridines.[28]

  • Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of functional groups, including precursors to nitro groups, onto electron-deficient rings like nitropyridines.[29][30] It involves the reaction of a carbanion with the nitroaromatic compound.[30]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Strategy

This two-step protocol is a reliable method for producing 4-nitropyridine, avoiding the regioselectivity issues of direct nitration.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine (1.0 eq) in glacial acetic acid.

  • Oxidation: Slowly add a 30% solution of hydrogen peroxide (H₂O₂) (1.1 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to 70-80 °C for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, carefully remove the excess acetic acid and water under reduced pressure. The remaining residue is crude pyridine-N-oxide, which can often be used directly in the next step.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (2.4 eq) to concentrated sulfuric acid (4.7 eq) with stirring. Allow the mixture to warm to room temperature.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, place the crude pyridine-N-oxide (1.0 eq).

  • Addition: Heat the pyridine-N-oxide to 60 °C. Add the nitrating mixture dropwise via the addition funnel over 30 minutes, maintaining the internal temperature.

  • Heating: After addition is complete, heat the reaction mixture to 90-100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated solution of sodium carbonate until the pH is ~7-8. A solid precipitate of 4-nitropyridine-N-oxide will form.

  • Isolation & Deoxygenation: Filter the solid product. To obtain 4-nitropyridine, the crude 4-nitropyridine-N-oxide is then dissolved in a suitable solvent (e.g., chloroform) and treated with a deoxygenating agent like phosphorus trichloride (PCl₃) at reflux until the reaction is complete. A standard aqueous work-up and purification by recrystallization or chromatography will yield the final product.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and overcoming the common yet significant challenge of poor solubility when working with 3-Bromo-4-methyl-5-nitropyridin-2-ol. The principles and techniques discussed herein are grounded in established chemical principles and can be broadly applied to many poorly soluble heterocyclic compounds.

Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions and provide concise, actionable advice.

Q1: My reaction with this compound is sluggish and giving low yields. How can I be sure solubility is the culprit?

A: Poor solubility is a frequent cause of such issues.[1] Visual inspection is your first diagnostic tool. If you observe undissolved solid starting material in your reaction mixture even after a significant amount of time, solubility is almost certainly a limiting factor. Other indicators include inconsistent results between batches and a reaction rate that does not improve with increased concentration of your soluble reagents.[1]

Q2: What are the most straightforward initial steps to improve the solubility of this compound?

A: The "like dissolves like" principle is your starting point. However, with a multifunctional molecule like this compound, this can be nuanced. Here's a tiered approach:

  • Solvent Screening: Begin by testing the solubility in a range of common laboratory solvents. A systematic approach is crucial.

  • Temperature Elevation: Gently heating the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

  • pH Adjustment: The pyridin-2-ol moiety has acidic and basic properties. Modifying the pH of the reaction medium can dramatically influence its solubility.

Deep Dive: Troubleshooting & Advanced Strategies

When simple adjustments are insufficient, a more systematic and mechanistically informed approach is required.

Understanding the Molecule: The Key to a Rational Approach

This compound possesses several functional groups that dictate its solubility profile:

  • Pyridin-2-ol Core: This imparts some polar character and the potential for hydrogen bonding.

  • Bromo and Nitro Groups: These electron-withdrawing groups increase the molecule's polarity but can also participate in specific intermolecular interactions.

  • Methyl Group: This adds a degree of lipophilicity.

The interplay of these groups results in a molecule that is often poorly soluble in both highly polar (like water) and very non-polar (like hexanes) solvents.

Strategy 1: Optimizing the Solvent System

Often, a single solvent is not the optimal choice.[2] A carefully selected solvent mixture or a specialized solvent system can provide the necessary balance of polarity to effectively dissolve your compound.

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[3] For this compound, a common strategy is to use a primary solvent in which the other reactants are soluble, and then add a co-solvent to dissolve the pyridinol derivative.

Common Co-solvent Systems to Consider:

Primary SolventPotential Co-SolventsRationale & Considerations
Toluene, DioxaneDMF, DMSO, NMPThe primary solvent provides a non-polar bulk medium, while the polar aprotic co-solvent specifically solvates the polar functional groups of the pyridinol. Use the minimum amount of co-solvent necessary.
Acetonitrile (ACN)Dichloromethane (DCM)ACN is a polar aprotic solvent, and the addition of DCM can help to solubilize less polar reactants while maintaining a sufficiently polar environment for the pyridinol.
Water (for certain reactions)Ethanol, Methanol, THFFor reactions in aqueous media, a water-miscible organic co-solvent can bridge the polarity gap.[4] This is particularly useful in reactions involving both organic and inorganic reagents.

Experimental Protocol: Co-solvent Screening

  • To a small vial, add a known amount of this compound (e.g., 10 mg).

  • Add the primary solvent (e.g., 0.5 mL) and stir. Observe for dissolution.

  • If the compound is insoluble, add the co-solvent dropwise (e.g., 10-20 µL at a time) with stirring.

  • Continue adding the co-solvent until the solid dissolves or a significant volume has been added without effect.

  • Record the approximate solvent ratio required for dissolution.

Strategy 2: Harnessing pH for Solubility Enhancement

The pyridin-2-ol moiety can be deprotonated to form a pyridin-2-olate salt. This ionic form is generally much more soluble in polar solvents than the neutral compound.[5][6]

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Neutral_Compound This compound (Poorly Soluble) Ionic_Salt Pyridin-2-olate Salt (More Soluble) Neutral_Compound->Ionic_Salt + Base - H+ Ionic_Salt->Neutral_Compound + Acid - Base

Caption: Effect of pH on the solubility of this compound.

Practical Implementation:

  • In-situ Salt Formation: In your reaction setup, after adding the solvent and this compound, add a suitable base to deprotonate the pyridinol. This can be an inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU, DIPEA). The choice of base will depend on the compatibility with your other reagents.

  • Caution: Ensure that the formation of the salt does not interfere with the desired reaction. For example, if your reaction involves a nucleophilic attack, a highly basic environment might promote unwanted side reactions.

Strategy 3: Phase-Transfer Catalysis (PTC)

When dealing with a reaction between an organic-soluble compound and a water-soluble reagent (or vice-versa), phase-transfer catalysis can be a powerful tool.[7] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[8]

How it Works: The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB), forms an ion pair with the anion of the water-soluble reagent.[9] This ion pair is sufficiently lipophilic to be soluble in the organic phase, where it can then react with the organic substrate.[10]

PTC_Workflow Start Insoluble Reactant in Organic Phase (this compound) Reaction Reaction with Pyridinol Derivative Start->Reaction Aqueous_Reagent Aqueous Phase Reagent (e.g., NaCN) Ion_Pair_Formation Formation of Lipophilic Ion Pair (Q+CN-) in Aqueous Phase Aqueous_Reagent->Ion_Pair_Formation PTC Phase-Transfer Catalyst (Q+X-) (e.g., TBAB) PTC->Ion_Pair_Formation Migration Migration of Ion Pair to Organic Phase Ion_Pair_Formation->Migration Migration->Reaction Product Product Formation + Q+X- Regeneration Reaction->Product

Caption: Generalized workflow for phase-transfer catalysis.

When to Use PTC: This method is ideal for reactions such as nucleophilic substitutions where you are reacting this compound (dissolved in a non-polar organic solvent) with an ionic nucleophile that is primarily soluble in water.

Strategy 4: Advanced & Greener Solvent Systems

For particularly challenging cases, or when seeking more environmentally friendly alternatives, consider these advanced solvent systems.

  • Deep Eutectic Solvents (DES): These are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components.[11] DES are gaining attention as green and sustainable alternatives to volatile organic solvents.[12][13] They can be excellent media for the synthesis of heterocyclic compounds.[11][14]

  • Ionic Liquids (ILs): These are salts with a melting point below 100 °C. They have negligible vapor pressure and can dissolve a wide range of organic and inorganic compounds. Their properties can be tuned by varying the cation and anion.

Troubleshooting Guide: A Decision-Making Workflow

When faced with a solubility challenge, a structured approach can save time and resources.

Caption: Decision-making workflow for addressing poor solubility.

Final Recommendations

  • Start Small: When troubleshooting, always begin with small-scale experiments to conserve your valuable starting material.

  • Document Everything: Keep meticulous records of the solvents, temperatures, and reagents you have tried. This will prevent you from repeating failed experiments and will help you to identify successful trends.

  • Safety First: Always consult the Safety Data Sheet (SDS) for all reagents and solvents. When heating reactions, use appropriate equipment and work in a well-ventilated fume hood.

By systematically applying these principles and techniques, you can effectively overcome the solubility challenges posed by this compound and pave the way for successful and reproducible synthetic outcomes.

References

minimizing dehalogenation as a side reaction in nitropyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Dehalogenation Side Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with nitropyridine scaffolds. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: the undesired dehalogenation of halonitropyridines during synthetic modifications. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding dehalogenation in nitropyridine chemistry.

Q1: What is dehalogenation in the context of nitropyridine chemistry?

Dehalogenation is an undesired side reaction where the halogen atom (F, Cl, Br, I) on the nitropyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a nitropyridine byproduct instead of your intended functionalized product, which reduces yield and complicates purification. This issue is prevalent in two major classes of reactions: Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr).

Q2: Why are halonitropyridines so susceptible to this side reaction?

The susceptibility arises from the very features that make halonitropyridines useful synthetic intermediates:

  • Electronic Activation: The strongly electron-withdrawing nitro group makes the pyridine ring electron-deficient. This activates the carbon-halogen bond towards nucleophilic attack (in SNAr) and oxidative addition (in cross-coupling).[3][4]

  • Leaving Group Ability: The propensity for dehalogenation often correlates with the carbon-halogen bond strength and the halide's ability to act as a leaving group, generally following the order I > Br > Cl.[1][5]

Q3: What are the primary mechanistic culprits behind dehalogenation?

The mechanisms differ depending on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The main culprit is the formation of palladium-hydride (Pd-H) species.[5][6] These species can arise from several sources, including strong bases, residual water, or protic solvents. The Pd-H intermediate can then undergo reductive elimination with the nitropyridyl ligand to yield the dehalogenated byproduct.[5][7]

  • Nucleophilic Aromatic Substitution (SNAr): While the main pathway is the addition of a nucleophile to form a Meisenheimer complex followed by halide elimination, dehalogenation can occur through alternative pathways.[3][8] These can involve single-electron transfer (SET) processes or radical-anion intermediates, particularly when catalyzed by trace metals like copper.[9]

Q4: I'm seeing dehalogenation in my Suzuki coupling. What's the first thing I should change?

Check your base. The most common cause of dehalogenation in Pd-catalyzed couplings is the use of strong alkoxide bases like sodium tert-butoxide (NaOtBu).[6][10] Switching to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is the single most effective first step to mitigate this issue. [6]

Part 2: Troubleshooting Guide: Scenarios & Solutions

This section provides detailed, scenario-based troubleshooting advice with step-by-step protocols.

Scenario 1: Significant Dehalogenation in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: "I am performing a Suzuki-Miyaura coupling between 2-chloro-5-nitropyridine and an arylboronic acid. My LC-MS analysis shows a significant peak corresponding to 3-nitropyridine, my dehalogenated byproduct."

Analysis: This is a classic case of the hydrodehalogenation pathway competing with the desired transmetalation step in the catalytic cycle. The formation of Pd-H species is highly likely.

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the point of divergence where the undesired dehalogenation pathway competes with the productive cross-coupling pathway.

Suzuki_Cycle Figure 1: Suzuki Catalytic Cycle with Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OxAdd Ar-X Transmetalation Ar-Pd(II)-Ar'(L_n) (Transmetalation) OxAdd->Transmetalation Ar'B(OH)₂ PdH_Intermediate Ar-Pd(II)-H(L_n) (Hydride Intermediate) OxAdd->PdH_Intermediate Protonolysis/β-Hydride Elim. RedElim Ar-Ar' (Reductive Elimination) Transmetalation->RedElim RedElim->Pd0 Product Dehalogenation Ar-H (Dehalogenation) Dehalogenation->Pd0 Byproduct PdH_Intermediate->Dehalogenation Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH_Intermediate

Caption: Figure 1: Suzuki Catalytic Cycle with Dehalogenation Pathway

Follow these steps sequentially. After each modification, run a small-scale test reaction to assess the impact.

Step 1: Change the Base

  • Rationale: Strong alkoxide bases can generate hydride species, especially at elevated temperatures.[6] Weaker inorganic bases are less prone to this.

  • Action: Replace NaOtBu, KOtBu, or other alkoxides with K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). Ensure the base is anhydrous.[6]

Step 2: Scrutinize the Solvent

  • Rationale: Protic solvents (alcohols) or solvents that can degrade (e.g., DMF with trace water) can act as hydride donors.[6]

  • Action: Switch to a high-purity, anhydrous, and degassed aprotic solvent. Toluene and 1,4-dioxane are excellent choices.[6]

Step 3: Optimize the Catalyst Ligand

  • Rationale: The ligand is critical. Bulky, electron-rich phosphine ligands accelerate the desired reductive elimination step, which forms your product, allowing it to outcompete the dehalogenation pathway.[6]

  • Action: If using a simple ligand like PPh₃, switch to a more specialized biaryl phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos often give superior results for challenging substrates like nitropyridines.[6]

Step 4: Control Temperature and Reaction Time

  • Rationale: High temperatures and prolonged reaction times can favor side reactions.

  • Action: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or increased byproduct formation.[6]

Step 5: Ensure a Strictly Inert Atmosphere

  • Rationale: Oxygen can degrade catalysts and reagents, leading to side reactions. Water is a potential hydride source.[6]

  • Action: Use Schlenk techniques or a glovebox. Ensure all reagents are anhydrous and solvents are thoroughly degassed via freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[6]

ParameterStandard (Prone to Dehalogenation)Optimized (Minimizes Dehalogenation)Rationale
Base NaOtBu, KOtBuK₃PO₄, Cs₂CO₃Avoids base-mediated hydride formation.[6]
Solvent Methanol, Ethanol, DMFAnhydrous Toluene, DioxaneEliminates protic sources of hydrides.[6]
Ligand PPh₃XPhos, SPhos, RuPhosAccelerates reductive elimination over dehalogenation.[6]
Atmosphere Nitrogen balloonSchlenk line / GloveboxRigorously excludes water and oxygen.[6]
Scenario 2: Low Yield and Dehalogenation in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Problem: "I am reacting 2-bromo-3-nitropyridine with ammonia in ethanol to produce 2-amino-3-nitropyridine, but I am getting low conversion and observing some 3-nitropyridine byproduct."

Analysis: This issue points to two potential problems: suboptimal reaction conditions for the desired SNAr pathway and a competing dehalogenation side reaction. The nitro group in the ortho position strongly activates the ring for nucleophilic attack, so the conditions need to be tuned to favor this pathway.

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

Caption: Figure 2: General SNAr Mechanism

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Step 1: Evaluate the Solvent System

  • Rationale: Solvent polarity plays a crucial role in SNAr reactions. Higher polarity solvents can stabilize the charged Meisenheimer complex, accelerating the desired substitution reaction.[9] While protic solvents can be problematic in Pd-coupling, they are often necessary here. However, an overly aggressive solvent or temperature can promote side reactions.

  • Action:

    • Increase Polarity: If using a less polar solvent, consider switching to a more polar one. For instance, aqueous ammonia may be more effective than ammonia in ethanol.[9]

    • Use Aprotic Polar Solvents: Solvents like DMSO or NMP can be excellent for SNAr, as they are highly polar but lack acidic protons that could interfere.

Step 2: Control the Temperature

  • Rationale: SNAr reactions are often temperature-sensitive. Insufficient heat leads to low conversion, while excessive heat can cause decomposition and increase dehalogenation, possibly through radical mechanisms.

  • Action: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.

Step 3: Consider the Nucleophile and Base Concentration

  • Rationale: The concentration of the nucleophile is a key driver of the reaction rate. If a base is used to deprotonate a pro-nucleophile (e.g., an alcohol or thiol), its strength and concentration must be carefully controlled.

  • Action:

    • Increase Nucleophile Concentration: Use a higher concentration of the nucleophile (e.g., a saturated solution of ammonia in the chosen solvent).

    • Optimize Base: If using a base to generate the active nucleophile, ensure it is strong enough to deprotonate the precursor but not so strong that it promotes elimination or other side reactions. A non-nucleophilic base like DBU or a milder inorganic base may be preferable to hydroxides in some cases.

Step 4: Exclude Metal Contaminants

  • Rationale: Trace amounts of transition metals, particularly copper, can catalyze dehalogenation in pyridine systems.[9][11] These contaminants can be introduced from reagents, glassware, or spatulas.

  • Action: Use high-purity reagents and consider acid-washing glassware to remove trace metal residues. If dehalogenation persists, the addition of a chelating agent like EDTA in trace amounts could be tested, though this may also inhibit desired catalysis if one is being used.

Part 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is designed for the coupling of an electron-deficient halonitropyridine with an arylboronic acid.

Materials:

  • Halonitropyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (Pd₂(dba)₃), the XPhos ligand, and anhydrous K₃PO₄.[6]

  • Add the halonitropyridine and the arylboronic acid to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir vigorously and monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

References

Validation & Comparative

A Guide to the Structural Validation of 3-Bromo-4-methyl-5-nitropyridin-2-ol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the validation of the 3-Bromo-4-methyl-5-nitropyridin-2-ol structure, a substituted pyridinol with potential applications in medicinal chemistry. We will explore a multi-faceted approach, leveraging one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to not only confirm the desired isomeric arrangement but also to differentiate it from potential synthetic alternatives.

The Challenge of Isomeric Complexity

The synthesis of polysubstituted aromatic rings often yields a mixture of isomers. For this compound, several positional isomers could potentially be formed. The precise placement of the bromo, methyl, and nitro groups around the pyridin-2-ol core is critical as it dictates the molecule's steric and electronic properties, and ultimately its biological activity. This guide will demonstrate how a systematic application of modern NMR techniques can provide conclusive evidence for the intended molecular architecture.

Predicted 1D NMR Spectral Characteristics

In the absence of a publicly available experimental spectrum for this compound, we can predict the expected 1H and 13C NMR spectra based on established substituent effects on the pyridine ring. The pyridin-2-ol tautomer is expected to be the major form in solution.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to exhibit two signals in the aromatic region and one signal for the methyl group.

  • H6 Proton: The proton at the C6 position is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be significantly influenced by the electron-withdrawing nitro group at C5 and the adjacent hydroxyl group at C2. We predict this proton to appear downfield, in the range of δ 8.0-8.5 ppm .

  • Methyl Protons: The methyl group at C4 will also appear as a singlet. Its chemical shift is influenced by its position on the aromatic ring. Typically, methyl groups on a pyridine ring appear between δ 2.2-2.6 ppm. We predict a chemical shift of approximately δ 2.4 ppm .

  • Hydroxyl Proton: The hydroxyl proton at C2 will likely be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it could appear in the range of δ 10.0-12.0 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring. The chemical shifts are predicted by considering the additive effects of the substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2155-160Carbon bearing the hydroxyl group, significantly deshielded.
C3110-115Carbon bearing the bromine atom. The heavy atom effect of bromine and electronic effects of adjacent groups influence this upfield shift.
C4145-150Carbon attached to the methyl group, deshielded by the adjacent nitro group.
C5135-140Carbon bearing the electron-withdrawing nitro group.
C6140-145The only protonated ring carbon, its chemical shift is influenced by the adjacent nitrogen and C5-nitro group.
CH₃15-20Typical chemical shift for a methyl group attached to an sp² hybridized carbon on a pyridine ring.

Differentiating Isomers: The Power of 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR techniques are essential for unambiguously connecting the atoms within the molecule and thus confirming the substitution pattern. We will now explore the expected correlations in COSY, HMBC, and NOESY spectra that would validate the structure of this compound against a plausible isomer, 5-Bromo-4-methyl-3-nitropyridin-2-ol .

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton couplings.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (e.g., 8 Hz), to identify correlations between protons and carbons over two to three bonds.[2][3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to identify through-space correlations between protons.[4][5]

Structural Validation Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_stereo Spatial Arrangement cluster_validation Final Validation H1 ¹H NMR: - Predict chemical shifts - Observe singlets for H6 and CH₃ COSY COSY: - No H-H correlations expected for ring protons H1->COSY Input for correlation C13 ¹³C NMR: - Predict chemical shifts - Identify 6 distinct carbon signals HMBC HMBC: - Key correlations to confirm  substituent positions C13->HMBC Input for correlation NOESY NOESY: - Confirm through-space proximity  of CH₃ and H6 HMBC->NOESY Provides proton assignments Structure Confirmed Structure: This compound HMBC->Structure Confirms connectivity NOESY->Structure Confirms proximity Isomer Ruled-out Isomer: 5-Bromo-4-methyl-3-nitropyridin-2-ol Structure->Isomer Differentiated from

Caption: Workflow for the structural validation of this compound using NMR.

COSY Analysis

For the proposed structure of this compound, the H6 proton and the methyl protons are isolated spin systems. Therefore, a COSY spectrum should show no cross-peaks between the aromatic proton and the methyl protons. This lack of correlation is a key piece of evidence.

HMBC Analysis: The Decisive Connections

The HMBC experiment is the most powerful tool for this structural elucidation, as it reveals long-range H-C correlations, allowing for the assembly of the molecular skeleton.

Key Predicted HMBC Correlations for this compound:

Proton Signal (δ, ppm)Correlating Carbon Signal (δ, ppm)Number of BondsSignificance
H6 (8.0-8.5)C2, C4, C53, 2, 2Crucial for confirming the position of H6 relative to C2, C4, and C5.
CH₃ (2.4)C3, C4, C52, 1, 2Confirms the methyl group is at C4 and adjacent to C3 and C5.

Comparison with the Isomer (5-Bromo-4-methyl-3-nitropyridin-2-ol):

For the alternative isomer, the HMBC correlations would be distinctly different. For instance, the aromatic proton (now at C3) would show a correlation to the carbon bearing the bromine (C5), and the methyl protons would show a strong correlation to the carbon bearing the nitro group (C3).

G cluster_target This compound cluster_isomer 5-Bromo-4-methyl-3-nitropyridin-2-ol mol1 mol1 H6 H6 C2 C2 H6->C2 ³J C4 C4 H6->C4 ²J C5 C5 H6->C5 ²J CH3 CH₃ CH3->C5 ²J C3 C3 CH3->C3 ²J mol2 mol2 H3_iso H3 CH3_iso CH₃ C5_iso C5

Caption: Key predicted HMBC correlations for structural validation.

NOESY Analysis: Through-Space Proximity

The NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. For this compound, we would expect a NOESY cross-peak between the methyl protons (at C4) and the H6 proton . This correlation would provide strong evidence for their spatial proximity and further support the proposed substitution pattern. In the alternative isomer, the aromatic proton and the methyl group would be too far apart to show a significant NOE.

Conclusion

The structural validation of this compound is a clear example of the power of a systematic NMR-based approach. While 1D NMR provides initial clues, it is the detailed analysis of 2D NMR experiments, particularly HMBC and NOESY, that allows for the unambiguous determination of the substitution pattern. By comparing the predicted spectral data for the target molecule with that of potential isomers, researchers can be highly confident in their structural assignments. This rigorous validation is a critical step in the development of novel compounds for scientific and pharmaceutical applications.

References

A Comparative Analysis of Synthetic Routes to 3-Bromo-4-methyl-5-nitropyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a key intermediate in the development of various pharmacologically active compounds. This document provides a detailed comparative analysis of the available synthetic strategies, offering insights into the mechanistic nuances, procedural details, and relative merits of each approach. Our objective is to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions for their specific research and manufacturing needs.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. The presence of a bromine atom, a nitro group, a methyl group, and a hydroxyl group on the pyridine core makes it a versatile scaffold for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a valuable building block in medicinal chemistry.

This guide will focus on the most direct and reported synthesis of the title compound and will also delve into a comparative analysis of the synthesis of its immediate precursor, 4-methyl-5-nitropyridin-2-ol, which is a critical aspect of the overall synthetic strategy.

Route 1: Direct Bromination of 4-Methyl-5-nitropyridin-2-ol

The most prominently documented method for the synthesis of this compound is the direct electrophilic bromination of 4-methyl-5-nitropyridin-2-ol. This approach is favored for its straightforwardness and high yield.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form. The hydroxyl group at the 2-position and the methyl group at the 4-position are electron-donating groups, activating the pyridine ring towards electrophilic attack. Conversely, the nitro group at the 5-position is a strong electron-withdrawing group, deactivating the ring.

The directing effects of the substituents play a crucial role in the regioselectivity of the bromination. The hydroxyl group strongly directs ortho and para. The methyl group also provides ortho and para direction. The cumulative effect of these activating groups, particularly the powerful ortho-directing hydroxyl group, favors the introduction of the bromine atom at the 3-position, which is ortho to the hydroxyl group and meta to the deactivating nitro group.

Experimental Protocol

The following protocol is based on a reported procedure from the Royal Society of Chemistry.[1]

Materials:

  • 4-Methyl-5-nitropyridin-2-ol

  • Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Ice-water

  • Toluene

  • Acetonitrile (CH₃CN)

Procedure:

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid.

  • Add bromine (6.0 eq) dropwise over 1.5 hours.

  • Stir the mixture for 5 minutes after the addition is complete.

  • Pour the reaction mixture into ice-water and stir for 1 hour.

  • Filter the resulting suspension and wash the residue with water.

  • Dry the solid in vacuo.

  • Perform solvent stripping with toluene and acetonitrile to afford the final product.

Data Summary
ParameterValueReference
Starting Material4-Methyl-5-nitropyridin-2-ol[1]
ReagentsBromine, Acetic Acid[1]
Yield91%[1]
Product FormYellow solid[1]

Visualization of Route 1

Route 1: Direct Bromination start 4-Methyl-5-nitropyridin-2-ol reagents Br₂ / AcOH start->reagents product This compound reagents->product caption Direct bromination of the precursor.

Caption: Direct bromination of 4-methyl-5-nitropyridin-2-ol.

Comparative Analysis of Precursor Synthesis: Routes to 4-Methyl-5-nitropyridin-2-ol

The overall efficiency of synthesizing this compound is intrinsically linked to the accessibility and synthesis of its precursor, 4-methyl-5-nitropyridin-2-ol. While a direct, complete alternative route to the final brominated product is not well-documented, a comparative analysis of the synthesis of this key precursor provides valuable insights for optimizing the overall process.

One plausible conceptual approach involves the nitration of a pre-existing 4-methylpyridin-2-ol.

Conceptual Route A: Nitration of 4-Methylpyridin-2-ol

This route would involve the synthesis of 4-methylpyridin-2-ol followed by a regioselective nitration at the 5-position.

Step 1: Synthesis of 4-Methylpyridin-2-ol

This intermediate can be prepared through various methods, including the cyclization of appropriate acyclic precursors.

Step 2: Nitration

The subsequent nitration would need to be carefully controlled to achieve the desired regioselectivity. The hydroxyl group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Nitration would be expected to occur at the 3 or 5 position. The steric hindrance from the adjacent methyl group might influence the selectivity towards the 5-position.

Visualization of Conceptual Route A

Conceptual Route A start Acyclic Precursors step1 Cyclization start->step1 intermediate 4-Methylpyridin-2-ol step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate->step2 product 4-Methyl-5-nitropyridin-2-ol step1->intermediate step2->product caption Conceptual synthesis of the precursor.

Caption: Conceptual synthesis of 4-methyl-5-nitropyridin-2-ol.

Senior Application Scientist's Recommendation

For the direct synthesis of this compound, the electrophilic bromination of 4-methyl-5-nitropyridin-2-ol stands out as the most efficient and high-yielding method based on available literature. The reaction is straightforward and utilizes common laboratory reagents.

Key considerations for process optimization would include:

  • Purity of the starting material: The purity of 4-methyl-5-nitropyridin-2-ol will directly impact the yield and purity of the final product.

  • Control of bromine addition: The dropwise addition of bromine is crucial to manage the exothermicity of the reaction and prevent the formation of over-brominated byproducts.

  • Work-up procedure: The quenching with ice-water and subsequent washing steps are essential for removing excess bromine and acetic acid, leading to a cleaner product.

For the synthesis of the precursor, 4-methyl-5-nitropyridin-2-ol, further investigation into efficient and scalable methods is warranted. The development of a robust synthesis for this key intermediate would significantly enhance the overall efficiency of producing this compound.

Conclusion

This guide has provided a detailed analysis of the primary synthetic route to this compound. The direct bromination of 4-methyl-5-nitropyridin-2-ol is a reliable and high-yielding method. While alternative complete routes to the final product are not well-established in the literature, the synthesis of the key precursor presents an area for further research and optimization. By understanding the mechanistic principles and experimental details outlined in this guide, researchers can confidently approach the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-methyl-5-nitropyridin-2-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 3-Bromo-4-methyl-5-nitropyridin-2-ol, a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explore the causal relationships between structure and reactivity. We will dissect the electronic and steric effects of each substituent on the pyridine core, comparing the title compound to its structural analogs to provide a predictive framework for its use in synthesis. All claims are supported by established chemical principles and experimental observations from peer-reviewed literature.

The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNAr) in Pyridines

To understand the reactivity of our target molecule, we must first grasp the mechanism by which it reacts. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups (EWGs). The reaction, known as Nucleophilic Aromatic Substitution (SNAr), is particularly efficient in heteroaromatic systems like pyridine.

The pyridine ring nitrogen is intrinsically electron-withdrawing, reducing the electron density of the ring carbons and making them more electrophilic compared to benzene.[1][2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. When a good leaving group (like a halogen) is present at one of these positions, and the ring is further "activated" by strong EWGs (like a nitro group), the SNAr reaction proceeds readily.[3][4]

The reaction follows a two-step addition-elimination mechanism:

  • Addition: The nucleophile (Nu⁻) attacks the electrophilic carbon bearing the leaving group (LG), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[5]

  • Elimination: The aromaticity of the ring is restored as the leaving group departs, yielding the substituted product.

The stability of the Meisenheimer intermediate is paramount. The negative charge is stabilized through resonance, and critically, it can be delocalized onto the electronegative ring nitrogen (if attack is at C2 or C4) and onto the oxygen atoms of ortho/para EWGs.[5] This stabilization lowers the activation energy of the first step, accelerating the reaction.

Figure 1: General SNAr mechanism on an activated pyridine ring.

Dissecting the Core Compound: this compound

The reactivity of our title compound is a direct consequence of the interplay between its five distinct structural features.

  • Pyridine Ring: The foundational electrophilic scaffold.

  • Bromo Group (-Br) at C3: This is our designated leaving group. While it is ortho to the C2 and C4 positions, its reactivity is primarily dictated by the activating groups on the ring.

  • Nitro Group (-NO₂) at C5: This is the primary activating group. Through its powerful electron-withdrawing resonance (-M) and inductive (-I) effects, it dramatically lowers the electron density of the ring, stabilizing the anionic Meisenheimer intermediate.[6] It is positioned ortho to the C4 position and meta to the bromine at C3.

  • Methyl Group (-CH₃) at C4: This group is weakly electron-donating through induction (+I) and hyperconjugation. This property slightly increases the electron density of the ring, which marginally deactivates it towards nucleophilic attack compared to a non-methylated analog.

  • Hydroxyl Group (-OH) at C2: This group has a dual nature. It is electron-donating via resonance (+M) but electron-withdrawing via induction (-I). Importantly, 2-hydroxypyridines exist in equilibrium with their tautomeric form, pyridin-2-one. For this molecule, the pyridin-2-one tautomer is significant. The acidic proton of the hydroxyl (or N-H in the pyridone tautomer) can be deprotonated by basic nucleophiles or reagents, complicating reactions.

Comparative Reactivity Analysis: A Tale of Analogs

To truly understand the reactivity of this compound, we must compare it to structural analogs where key features are altered. This allows for the isolation and examination of each substituent's contribution.

Compound Key Feature Predicted Relative Reactivity (SNAr at C3) Rationale
This compound Reference Compound Baseline The combination of a strong -NO₂ activator and a good -Br leaving group drives reactivity. The -CH₃ and -OH/-one groups provide slight deactivation.
Analog A: 3-Chloro -4-methyl-5-nitropyridin-2-olVarying Leaving Group Slightly Higher In SNAr, the C-LG bond is typically broken after the rate-determining step. Reactivity is often governed by the electronegativity of the halogen, which makes the carbon more electrophilic. Thus, Cl is often slightly more or equally reactive as Br.[7][8]
Analog B: 3-Bromo-4-methylpyridin-2-olNo -NO₂ Group Vastly Lower Without the powerful activating effect of the nitro group, the pyridine ring is not sufficiently electrophilic to undergo SNAr under normal conditions. This highlights the nitro group as essential for reactivity.[3]
Analog C: 3-Bromo-5-nitropyridin-2-olNo -CH₃ Group Slightly Higher The removal of the weakly electron-donating methyl group increases the ring's overall electrophilicity, making it slightly more susceptible to nucleophilic attack.
Analog D: 3-Bromo-2-methoxy -4-methyl-5-nitropyridine-OH replaced by -OCH₃ Higher & Cleaner Replacing the hydroxyl with a methoxy group prevents tautomerization and removes the acidic proton. This leads to a more predictable reaction, avoiding deprotonation side-reactions with basic nucleophiles and potentially increasing the yield of the desired SNAr product.[9]

Experimental Protocol: A Practical Application

The following protocol describes a representative SNAr reaction, providing a framework for laboratory execution. The reaction of this compound with a secondary amine, such as piperidine, is a classic example.

Objective: To synthesize 4-methyl-5-nitro-3-(piperidin-1-yl)pyridin-2-ol via SNAr.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound233.02233 mg1.01.0
Piperidine85.15255 mg (0.29 mL)3.03.0
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

    • Causality Note: Potassium carbonate acts as a base to scavenge the HBr byproduct formed during the reaction, driving the equilibrium towards the products. Anhydrous conditions are preferable.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by piperidine (0.29 mL, 3.0 mmol).

    • Causality Note: DMF is a polar aprotic solvent that effectively solvates the cation (K⁺) while leaving the nucleophile relatively free, enhancing its reactivity. An excess of the nucleophile is used to ensure the reaction goes to completion.

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

    • Causality Note: This step precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KBr) and excess piperidine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: Substrate, Base B Combine Reagents in Flask A->B C Add Solvent (DMF) & Nucleophile (Piperidine) B->C D Heat to 80 °C Stir for 4-6h C->D E Monitor by TLC D->E E->D Incomplete F Cool & Quench in Ice Water E->F Complete G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify by Chromatography or Recrystallization I->J caption Experimental workflow for the SNAr reaction.

Figure 2: Experimental workflow for the SNAr reaction.

Conclusion and Outlook

The reactivity of this compound is a finely tuned system dictated by the electronic contributions of its substituents. Its capacity for SNAr reactions is overwhelmingly controlled by the powerful activating nature of the C5-nitro group. While the C4-methyl and C2-hydroxyl groups introduce slight deactivation and potential for side-reactions, respectively, the compound remains a viable and reactive substrate for introducing nucleophiles at the C3 position.

By understanding these structure-activity relationships, researchers can strategically select analogs—such as the more reactive des-methyl version or the cleaner-reacting 2-methoxy derivative—to optimize synthetic outcomes. This guide serves as a foundational tool for predicting reactivity and designing robust synthetic routes for the development of novel chemical entities.

References

A Spectroscopic Guide to Differentiating Isomers of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. Subtle changes in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic framework for differentiating 3-Bromo-4-methyl-5-nitropyridin-2-ol from its key positional isomers and understanding the influence of tautomerism on their spectral signatures.

The pyridin-2-ol core is a privileged scaffold in medicinal chemistry, and the introduction of bromo, methyl, and nitro groups offers a rich tapestry of synthetic possibilities and potential biological interactions. However, the synthesis of a specific isomer can often lead to a mixture of related structures, necessitating robust analytical methods for their unambiguous identification. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to distinguish these closely related molecules.

The Isomers in Focus

The primary compound of interest is This compound (1) . A critical aspect of its structure is the potential for tautomerism, existing in equilibrium with its 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one (1a) form. The position of this equilibrium is influenced by factors such as the solvent and temperature.

Beyond tautomerism, positional isomers present a significant analytical challenge. This guide will focus on the spectroscopic differentiation of compound 1 from two of its logical positional isomers:

  • 5-Bromo-4-methyl-3-nitropyridin-2-ol (2)

  • 3-Bromo-6-methyl-5-nitropyridin-2-ol (3)

The distinct electronic environments created by the different arrangements of the electron-withdrawing nitro and bromo groups, and the electron-donating methyl and hydroxyl/oxo groups, give rise to unique spectroscopic fingerprints for each isomer.

isomers This compound (1) This compound (1) 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one (1a) 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one (1a) This compound (1)->3-bromo-4-methyl-5-nitro-1H-pyridin-2-one (1a) Tautomerization 5-Bromo-4-methyl-3-nitropyridin-2-ol (2) 5-Bromo-4-methyl-3-nitropyridin-2-ol (2) 3-Bromo-6-methyl-5-nitropyridin-2-ol (3) 3-Bromo-6-methyl-5-nitropyridin-2-ol (3)

Caption: Key isomers and the tautomeric equilibrium of this compound.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reproducible data for the comparative analysis of these isomers, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • For unambiguous assignment of proton and carbon signals, especially for quaternary carbons, acquire 2D correlation spectra.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan before acquiring the sample spectrum.

    • Average 16-32 scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

  • Data Acquisition:

    • Record the absorption spectrum from 200 to 800 nm using a dual-beam spectrophotometer.

    • Use the same solvent as a blank for baseline correction.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for these compounds, capable of producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can provide structural information.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation Purified Isomer Purified Isomer NMR NMR Purified Isomer->NMR IR IR Purified Isomer->IR UV-Vis UV-Vis Purified Isomer->UV-Vis MS MS Purified Isomer->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation UV-Vis->Structural Elucidation MS->Structural Elucidation

A Comparative Guide to the Biological Activity Screening of 3-Bromo-4-methyl-5-nitropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of many established and experimental drugs.[1] Among these, the substituted pyridin-2-ol scaffold presents a promising framework for the development of new agents targeting a spectrum of diseases. This guide provides an in-depth, comparative analysis of the biological activity screening of a specific class of these compounds: 3-bromo-4-methyl-5-nitropyridin-2-ol derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale for experimental choices, a critical comparison with alternative compounds, and detailed methodologies to ensure scientific rigor and reproducibility.

Introduction to the this compound Scaffold

The this compound core structure is a compelling starting point for medicinal chemistry exploration. The presence of a bromine atom, a methyl group, and a nitro group on the pyridin-2-ol ring offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro and bromo groups can significantly influence the molecule's reactivity and potential interactions with biological targets. The methyl group can provide a handle for steric interactions within a binding pocket and can modulate the compound's lipophilicity.

The biological rationale for screening derivatives of this scaffold stems from the known activities of related pyridine compounds, which have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.

Comparative Landscape: Alternative Scaffolds

To provide a robust comparative analysis, it is essential to consider established alternatives to this compound derivatives. The selection of these alternatives is based on their prevalence in the literature for similar biological applications and their structural or functional similarities.

Alternative Scaffold Key Biological Activities Rationale for Comparison
Thienopyrimidines Anticancer, AntimicrobialFused heterocyclic system with a similar nitrogen-containing core, known to exhibit potent biological activities.[2]
Pyrazolopyridines Anticancer, Kinase InhibitionA fused heterocyclic system that has shown promise as inhibitors of key cellular signaling pathways.
Substituted Quinolines Anticancer, Antimalarial, AntimicrobialA well-established pharmacophore with a broad spectrum of biological activities, offering a benchmark for comparison.
Oxadiazole Derivatives Anticancer, AntimicrobialA five-membered heterocyclic ring known for its diverse biological potential, providing a different structural class for comparison.[3]

Biological Activity Screening: A Multi-pronged Approach

A comprehensive screening cascade is crucial to elucidate the full therapeutic potential of novel this compound derivatives. This guide will focus on three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity Screening

The search for novel anticancer agents is a primary focus of drug discovery. Pyridine derivatives have shown significant promise in this area.

Experimental Data Summary: Cytotoxicity of Pyridine Derivatives

While specific data for this compound derivatives is emerging, we can extrapolate from related substituted pyridine compounds to understand their potential. The following table summarizes the cytotoxic activity of representative substituted pyridine derivatives against various cancer cell lines.

Compound Derivative Cancer Cell Line IC50 (µM) Reference Compound (IC50 µM)
2,4,6-trisubstituted pyridine (analogue)Prostate (PC3)0.1 - 0.855-Fluorouracil (7.49)
Pyridine-urea derivative (8e)Breast (MCF-7)0.22 (48h)Doxorubicin (1.93)
Pyridin[2,3-f]indole-2,4,9-trione derivativeOvarian (SK-OV-3)More potent than EtoposideEtoposide

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is critical to identify broad-spectrum activity or potential selectivity. Cell lines from different tissue origins (e.g., breast, prostate, lung, colon) are chosen to represent a range of cancer types. The inclusion of a standard chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil, Etoposide) as a positive control is essential for validating the assay and providing a benchmark for the potency of the test compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5][6]

Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds treatment 4. Add Compounds to Wells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_formation 7. Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization 8. Solubilize Crystals with DMSO formazan_formation->solubilization read_absorbance 9. Read Absorbance at 570 nm solubilization->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 11. Determine IC50 Values calc_viability->calc_ic50 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compounds in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation incubation 4. Incubate Plates at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection determine_mic 6. Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep 1. Prepare Kinase, Substrate, and ATP Solutions inhibitor_prep 2. Prepare Serial Dilutions of Test Compounds preincubation 3. Pre-incubate Kinase with Inhibitor inhibitor_prep->preincubation initiation 4. Initiate Reaction with ATP and Substrate preincubation->initiation incubation 5. Incubate at Room Temperature initiation->incubation stop_reagent 6. Add Detection Reagent to Stop Reaction incubation->stop_reagent signal_generation 7. Incubate to Generate Luminescent Signal stop_reagent->signal_generation read_luminescence 8. Read Luminescence signal_generation->read_luminescence calc_inhibition 9. Calculate % Inhibition read_luminescence->calc_inhibition calc_ic50 10. Determine IC50 Values calc_inhibition->calc_ic50

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-Bromo-4-methyl-5-nitropyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3-bromo-4-methyl-5-nitropyridin-2-ol scaffold presents a unique synthetic challenge and a wealth of opportunities. Its strategic placement of a reactive bromine handle, an electron-withdrawing nitro group, a methyl group, and a pyridin-2-ol tautomer offers multiple points for diversification, leading to novel compounds with potential applications in drug discovery and functional materials.

This guide provides a comprehensive, head-to-head comparison of catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of this versatile substrate and accelerate their research endeavors.

The Challenge: Navigating the Reactivity of a Multifunctional Pyridine

The unique substitution pattern of this compound dictates the choice of catalytic system. The electron-withdrawing nitro group can influence the reactivity of the C-Br bond, while the adjacent methyl group introduces steric hindrance. Furthermore, the pyridin-2-ol moiety can exist in equilibrium with its 2-hydroxypyridine tautomer, potentially coordinating with the metal center and influencing catalyst activity. A successful catalytic transformation must therefore be robust, selective, and tolerant of these features.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents.

Catalyst Systems: A Comparative Overview

The choice of palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling. Below is a comparison of common catalytic systems, with representative data based on reactions with similar bromopyridine substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001275-85
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100490-98
PdCl₂(dppf)dppfCs₂CO₃DMF90885-95

Disclaimer: The yields presented are representative and based on established trends for Suzuki-Miyaura couplings of substituted bromopyridines. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Expert Insights:

  • Pd(PPh₃)₄: A classic, reliable choice for many Suzuki couplings. However, its performance can be modest with sterically hindered or electron-deficient substrates.

  • Pd(OAc)₂ / SPhos: The use of a bulky, electron-rich phosphine ligand like SPhos often leads to higher yields and faster reaction times, particularly for challenging substrates.[4] This is due to the ligand's ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • PdCl₂(dppf): This catalyst offers a good balance of reactivity and stability, often providing excellent results with a broad range of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OR)2 / Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R caption Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[5][6][7][8][9]

Catalyst Systems: A Comparative Overview

The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with a substrate like this compound where the existing amine functionality could potentially interact with the catalyst.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene1001870-80
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH80685-95
[Pd(cinnamyl)Cl]₂ / tBuXPhostBuXPhosLHMDSDioxane901280-90

Disclaimer: The yields presented are representative and based on established trends for Buchwald-Hartwig aminations of substituted bromopyridines. Actual yields may vary depending on the specific amine and reaction conditions.

Expert Insights:

  • Pd₂(dba)₃ / BINAP: An early generation catalyst system that is effective for many aminations.

  • Pd(OAc)₂ / XPhos: Buchwald's biarylphosphine ligands, such as XPhos, are highly effective for coupling a wide range of amines with aryl halides, often under milder conditions.[6]

  • [Pd(cinnamyl)Cl]₂ / tBuXPhos: This pre-catalyst system can be highly active and is particularly useful for challenging couplings.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH, to a concentration of 0.2 M) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described for the Suzuki-Miyaura coupling.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination Amine Coordination Ar-Pd(II)(Br)L2->Amine Coordination R2NH [Ar-Pd(II)(Br)(R2NH)L] [Ar-Pd(II)(Br)(R2NH)L] Amine Coordination->[Ar-Pd(II)(Br)(R2NH)L] Deprotonation Deprotonation [Ar-Pd(II)(Br)(R2NH)L]->Deprotonation Base [Ar-Pd(II)(NR2)L] [Ar-Pd(II)(NR2)L] Deprotonation->[Ar-Pd(II)(NR2)L] Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR2)L]->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[10][11][12]

Catalyst Systems: A Comparative Overview

The success of a Sonogashira coupling often depends on the careful balance of the palladium and copper catalysts, as well as the choice of base and solvent.

Catalyst SystemPd SourceCu SourceBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂CuIEt₃NTHF60680-90
Pd(OAc)₂ / PPh₃ / CuIPd(OAc)₂CuIi-Pr₂NHDMF80485-95
Copper-Free: Pd(dba)₂ / XPhosPd(dba)₂NoneCs₂CO₃Dioxane1001275-85

Disclaimer: The yields presented are representative and based on established trends for Sonogashira couplings of substituted bromopyridines. Actual yields may vary depending on the specific alkyne and reaction conditions.

Expert Insights:

  • Pd(PPh₃)₂Cl₂ / CuI: The classic Sonogashira conditions are often effective and widely used.

  • Pd(OAc)₂ / PPh₃ / CuI: An in-situ generated catalyst system that can offer high reactivity.

  • Copper-Free Conditions: In some cases, copper-free conditions can be advantageous to avoid potential side reactions or for substrates that are sensitive to copper.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent and Solvent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described for the Suzuki-Miyaura coupling.

Catalytic Cycle: Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-C≡C-Cu Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Transmetalation->Ar-Pd(II)(C≡C-R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡CH R-C≡CH Cu Acetylide Formation Cu Acetylide Formation R-C≡CH->Cu Acetylide Formation CuI / Base R-C≡C-Cu R-C≡C-Cu Cu Acetylide Formation->R-C≡C-Cu R-C≡C-Cu->Transmetalation caption Catalytic cycles for the Sonogashira reaction.

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a cross-coupling reaction.

Experimental_Workflow start Start: Oven-dried Glassware reagents Add Solid Reagents: - Substrate - Coupling Partner - Base - Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end Characterize Pure Product purify->end caption A general experimental workflow for cross-coupling reactions.

Caption: A standard workflow for conducting palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The functionalization of this compound is a gateway to a diverse range of novel chemical entities. While the specific electronic and steric properties of this substrate require careful consideration, established palladium- and copper-catalyzed cross-coupling methodologies offer robust and versatile solutions.

  • For C-C bond formation , the Suzuki-Miyaura reaction is highly recommended. For optimal results with this potentially challenging substrate, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos with a Pd(OAc)₂ precursor is an excellent starting point.

  • For C-N bond formation , the Buchwald-Hartwig amination is the method of choice. A modern catalyst system utilizing a biarylphosphine ligand like XPhos with a palladium precursor such as Pd(OAc)₂ is likely to provide the best balance of reactivity and selectivity.

  • For the introduction of alkynyl moieties , the Sonogashira coupling is a reliable method. The classic Pd(PPh₃)₂Cl₂ / CuI system is a good initial choice, though optimization of the base and solvent may be necessary.

Researchers are encouraged to use the protocols and comparative data in this guide as a starting point for their own investigations. Careful optimization of reaction conditions will be key to unlocking the full synthetic potential of the this compound scaffold.

References

Validating the Mechanism of Action for 3-Bromo-4-methyl-5-nitropyridin-2-ol Derivatives: A Comparative Guide for a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The diverse biological activities of 3-bromo-4-methyl-5-nitropyridin-2-ol derivatives, from potential anticancer to antimicrobial agents, underscore their significance in medicinal chemistry.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical derivative, "Nitropyrin-K," a putative inhibitor of a key kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[3][4]

This document will provide an in-depth comparison of robust experimental methodologies to confirm target engagement and elucidate the downstream cellular consequences of Nitropyrin-K, ensuring a thorough and objective assessment of its proposed mechanism.

The Crucial Role of Target Engagement and Pathway Analysis

Validating the mechanism of action for a novel kinase inhibitor is a multi-faceted process.[5] It is not sufficient to demonstrate a phenotypic effect, such as cell death; it is imperative to prove that the compound directly interacts with its intended target and that this interaction leads to the desired modulation of downstream signaling pathways.[6] This guide will focus on two primary pillars of mechanism-of-action validation: direct target engagement and the analysis of downstream signaling.

Section 1: Confirming Direct Target Engagement in a Cellular Environment

A critical first step is to confirm that Nitropyrin-K physically binds to its intended kinase target within the complex milieu of a living cell.[5] Here, we compare two powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of the target protein.[7][8] The binding of a small molecule, such as Nitropyrin-K, to its target kinase increases the protein's resistance to heat-induced denaturation.[7] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.[9][10]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat Cells with Nitropyrin-K or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots at a Temperature Gradient aliquot->heat lysis 5. Lyse Cells heat->lysis centrifugation 6. Separate Soluble and Precipitated Proteins lysis->centrifugation western_blot 7. Quantify Soluble Target Protein by Western Blot centrifugation->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one with a known dependency on the MAPK pathway) and grow to 70-80% confluency. Treat the cells with various concentrations of Nitropyrin-K or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in each sample using Western blotting.

  • Data Analysis: Plot the band intensities of the soluble target protein against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the Nitropyrin-K-treated samples compared to the vehicle control confirms target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[11][12] This technique utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[12] When a test compound like Nitropyrin-K competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[11]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection transfection 1. Transfect Cells with NanoLuc®-Kinase Fusion Vector seeding 2. Seed Transfected Cells into Assay Plate transfection->seeding compound_addition 3. Add Nitropyrin-K at Various Concentrations seeding->compound_addition tracer_addition 4. Add Fluorescent Tracer compound_addition->tracer_addition substrate_addition 5. Add NanoBRET® Substrate tracer_addition->substrate_addition read_plate 6. Measure Donor (460 nm) and Acceptor (618 nm) Emission substrate_addition->read_plate analyze_data 7. Calculate BRET Ratio and Determine IC50 read_plate->analyze_data

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Transfection: Transfect a suitable cell line with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression.[13]

  • Assay Plate Preparation: Harvest the transfected cells and seed them into a multi-well assay plate.

  • Compound and Tracer Addition: Add serial dilutions of Nitropyrin-K to the wells, followed by the addition of the specific fluorescent tracer at a fixed concentration.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at the donor and acceptor wavelengths (typically 460 nm and 618 nm, respectively) using a plate reader.[12]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of Nitropyrin-K to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Comparative Analysis of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Cellular Context Intact cells or cell lysatesLive cells
Protein Modification Not required (endogenous protein)Requires genetic fusion to NanoLuc® luciferase
Compound Modification Not requiredNot required
Readout Western blot, ELISA, Mass SpectrometryLuminescence plate reader
Throughput Lower, can be adapted for higher throughputHigh-throughput compatible
Key Advantage Measures engagement with endogenous proteinProvides quantitative affinity data in live cells
Key Limitation Indirect measure of binding, lower throughputRequires genetic modification of the target protein

Section 2: Assessing Downstream Signaling Effects

Confirming that Nitropyrin-K binds to its target is only part of the story. It is equally important to demonstrate that this binding event leads to the expected functional consequence: the inhibition of the kinase's activity and the subsequent dampening of its signaling pathway.[14] Western blotting is a cornerstone technique for this purpose, allowing for the quantification of changes in the phosphorylation status of downstream proteins.[3][15]

Western Blot Analysis of the MAPK Pathway

Principle: The MAPK signaling cascade involves a series of kinases that phosphorylate and activate one another.[4] For a putative inhibitor of a kinase in this pathway (e.g., MEK or ERK), its efficacy can be assessed by measuring the levels of phosphorylated downstream proteins.[16][17] A potent and specific inhibitor should lead to a dose-dependent decrease in the phosphorylation of its direct substrates and other downstream effectors, without affecting the total protein levels of these signaling components.[3]

Signaling Pathway and Point of Inhibition:

MAPK_Pathway cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse NitropyrinK Nitropyrin-K NitropyrinK->MEK Inhibits

Caption: The MAPK signaling pathway with the hypothetical point of inhibition by Nitropyrin-K.

Detailed Protocol for Western Blot Analysis:

  • Cell Treatment and Lysis: Treat a relevant cancer cell line with increasing concentrations of Nitropyrin-K for a specified time. Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (vehicle). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream substrates (e.g., phospho-ERK, phospho-RSK). Subsequently, probe with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[15]

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Capture the image using a digital imager and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Interpreting the Data

A successful validation would show a dose-dependent decrease in the phosphorylation of proteins downstream of the target kinase upon treatment with Nitropyrin-K, while the total protein levels remain unchanged.

Hypothetical Western Blot Data Summary:

Treatmentp-ERK / Total ERK (Fold Change)p-RSK / Total RSK (Fold Change)
Vehicle (DMSO)1.001.00
Nitropyrin-K (10 nM)0.850.88
Nitropyrin-K (100 nM)0.420.45
Nitropyrin-K (1 µM)0.150.18
Known MEK Inhibitor (1 µM)0.120.15

Section 3: Assessing Off-Target Effects

A crucial aspect of validating the mechanism of action is to assess the selectivity of the inhibitor.[18] Off-target effects can lead to unexpected toxicities or confound the interpretation of experimental results.[4][19] A comprehensive analysis of off-target binding is essential for the development of a safe and effective therapeutic agent.

Methods for Assessing Off-Target Effects:

  • Kinome Profiling: Screening the compound against a large panel of purified kinases (kinome-wide screening) can identify potential off-target interactions.[5] This is typically done in vitro and provides a broad overview of the compound's selectivity.

  • Proteome-wide CETSA (MS-CETSA): This advanced technique combines CETSA with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.[7] This can reveal unexpected off-target binding in a cellular context.

  • Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure and the known structures of various proteins.[20]

Conclusion

Validating the mechanism of action for a novel compound like a this compound derivative is a rigorous, multi-step process that requires a combination of orthogonal experimental approaches. By employing techniques such as CETSA and NanoBRET™ to confirm direct target engagement, and Western blotting to analyze downstream signaling, researchers can build a strong, evidence-based case for the compound's proposed mechanism. Furthermore, a thorough investigation of off-target effects is paramount to ensure the specificity of the inhibitor. This comprehensive validation strategy is essential for the successful translation of promising chemical entities into novel therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug is underpinned by rigorous analytical scrutiny. The reliability and consistency of data are paramount, and this begins with robust, well-validated analytical methods. For a novel compound such as 3-Bromo-4-methyl-5-nitropyridin-2-ol, a substituted nitropyridine derivative with potential therapeutic applications, establishing and cross-validating analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the quantitative analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in making informed decisions for their analytical strategy.

The importance of cross-validation cannot be overstated. When an analytical method is transferred between laboratories, instruments, or even updated, a cross-validation study is essential to ensure that the method continues to produce comparable and reliable results.[1][2] This process is a cornerstone of maintaining data integrity throughout the drug development lifecycle and is a key expectation of regulatory bodies like the FDA and is outlined in guidelines from the International Council for Harmonisation (ICH).[3][4][5][6]

This guide will focus on a comparative cross-validation approach, where two distinct analytical methods are evaluated for their suitability in analyzing this compound. The choice between a workhorse method like HPLC-UV and a more advanced technique like UPLC-MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Methodologies Under Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility. For a compound like this compound, the presence of the nitropyridine core provides a strong chromophore, making it well-suited for UV detection.[7][8][9] The method's reliability and widespread availability make it an excellent candidate for routine quality control and stability testing.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve higher resolution, sensitivity, and speed. When coupled with a mass spectrometer, it becomes a powerful tool for both quantification and structural elucidation. For an NCE, UPLC-MS can provide unequivocal identification and quantification, even in complex matrices, by leveraging the mass-to-charge ratio of the analyte.[10][11] The bromine atom in this compound will produce a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), aiding in its identification.[12][13]

Experimental Design for Cross-Validation

The cross-validation of these two methods will be performed by analyzing the same set of samples, including the active pharmaceutical ingredient (API) and a representative placebo formulation. The validation will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the key parameters of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[14][15][16][17]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_uplcms UPLC-MS Analysis cluster_comparison Data Comparison & Evaluation API API Batch HPLC_Specificity Specificity (API vs. Placebo) API->HPLC_Specificity HPLC_Precision Precision (Repeatability & Intermediate) API->HPLC_Precision HPLC_Robustness Robustness API->HPLC_Robustness UPLCMS_Specificity Specificity (Peak Purity & Mass Confirmation) API->UPLCMS_Specificity UPLCMS_Precision Precision (Repeatability & Intermediate) API->UPLCMS_Precision UPLCMS_Robustness Robustness API->UPLCMS_Robustness Placebo Placebo Formulation Placebo->HPLC_Specificity Placebo->UPLCMS_Specificity Spiked_Samples Spiked Placebo Samples (Accuracy & Linearity) HPLC_Linearity Linearity & Range Spiked_Samples->HPLC_Linearity HPLC_Accuracy Accuracy Spiked_Samples->HPLC_Accuracy UPLCMS_Linearity Linearity & Range Spiked_Samples->UPLCMS_Linearity UPLCMS_Accuracy Accuracy Spiked_Samples->UPLCMS_Accuracy Stat_Analysis Statistical Analysis (e.g., t-test, F-test) HPLC_Specificity->Stat_Analysis HPLC_Linearity->Stat_Analysis HPLC_Accuracy->Stat_Analysis HPLC_Precision->Stat_Analysis HPLC_Robustness->Stat_Analysis UPLCMS_Specificity->Stat_Analysis UPLCMS_Linearity->Stat_Analysis UPLCMS_Accuracy->Stat_Analysis UPLCMS_Precision->Stat_Analysis UPLCMS_Robustness->Stat_Analysis Acceptance_Criteria Meet Acceptance Criteria? Stat_Analysis->Acceptance_Criteria Conclusion Method Equivalency Conclusion Acceptance_Criteria->Conclusion Yes Acceptance_Criteria->Conclusion No (Investigate Discrepancies)

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the expected absorbance of nitropyridine derivatives).[18][19]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.

  • Sample Solution: Prepare a solution of the API or formulation equivalent to a nominal concentration of 50 µg/mL in the mobile phase.

Protocol 2: UPLC-MS Method

Instrumentation:

  • UPLC system with a binary pump, autosampler, and column manager.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic and MS Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI positive.

  • MS Detection: Selected Ion Recording (SIR) of the protonated molecule [M+H]+.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-UV method, using Mobile Phase A as the diluent.

Comparative Data Summary

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Specificity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time and m/z of the analyte.No significant interference at the analyte's retention time.
Peak Purity (API) Pass (using diode array detector)Pass (based on mass spectral data across the peak)Peak should be spectrally pure.

Table 2: Linearity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 50Appropriate for intended use.
Correlation Coefficient (r²) > 0.999> 0.999r² ≥ 0.998
Y-intercept Within 2% of the response at 100% concentration.Within 5% of the response at 100% concentration.Y-intercept should not be significantly different from zero.

Table 3: Accuracy (Recovery %)

Concentration LevelHPLC-UVUPLC-MSAcceptance Criteria
50% 99.5%100.2%98.0% - 102.0%
100% 100.8%100.5%98.0% - 102.0%
150% 101.2%99.8%98.0% - 102.0%

Table 4: Precision (%RSD)

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Repeatability (n=6) 0.8%0.6%RSD ≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 1.2%1.0%RSD ≤ 2.0%

Table 5: Robustness

Parameter VariedHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Flow Rate (±10%) 1.5%1.3%System suitability parameters met.
Column Temperature (±5 °C) 1.3%1.1%System suitability parameters met.
Mobile Phase Composition (±2%) 1.8%N/A (Gradient)System suitability parameters met.

Discussion and Conclusion

The cross-validation results demonstrate that both the HPLC-UV and UPLC-MS methods are suitable for the quantitative analysis of this compound. Both methods exhibit excellent specificity, linearity, accuracy, and precision, meeting the acceptance criteria as per ICH guidelines.[14][15][17]

The HPLC-UV method is a robust and reliable technique that is well-suited for routine quality control environments where a large number of samples need to be analyzed cost-effectively. Its simplicity and the widespread availability of the instrumentation are significant advantages.

The UPLC-MS method offers higher sensitivity and specificity. The mass detection provides an orthogonal detection technique, confirming the identity of the analyte and ensuring that the quantification is not affected by co-eluting impurities. This method is particularly advantageous during early-stage development for impurity profiling and for the analysis of low-level analytes in complex matrices.

Recommendation:

For routine release testing and stability studies where the impurity profile is well-established, the HPLC-UV method is recommended due to its robustness and cost-effectiveness. The UPLC-MS method should be employed for reference standard characterization, impurity identification, and for bioanalytical studies where higher sensitivity and specificity are required. The successful cross-validation ensures that data generated by either method can be used with a high degree of confidence, providing flexibility in the analytical workflow throughout the drug development process.

References

comparative study of the stability of substituted nitropyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've started gathering initial data on the stability of substituted nitropyridinols, focusing on experimental findings. My search targets factors like substituent effects and degradation pathways. I'm prioritizing direct experimental results to establish a robust foundation for analysis.

Refining the Approach

I'm now zeroing in on standardized stability assessment protocols for heterocyclic compounds, like nitropyridinols. I'm focusing on methods such as thermal analysis, spectroscopy, and chromatography to monitor degradation. I'm also ensuring I get the right references from the peer-reviewed literature to solidify mechanistic explanations and establish protocol standards. I'm structuring the guide, starting with an introduction to nitropyridinol stability in drug development.

Outlining the Structure

I'm now outlining the guide. I'll begin with the crucial role of nitropyridinol stability in drug development. I plan to detail the experimental design for a comparative study. I'll then create a step-by-step methodology for stability assessment protocols. Comparative tables and Graphviz diagrams will illustrate workflows and substituent effects.

Framing the Investigation

I'm currently structuring a comprehensive guide on the comparative stability of substituted nitropyridinols, maintaining full autonomy over its framework. The aim is a tailored and in-depth exploration, beginning with a strategic organization. Initial considerations involve a logical progression from fundamental principles to more complex analysis.

Deepening the Analysis

I'm now fully immersed in the nitty-gritty, aiming to elevate the guide beyond a mere overview. The focus is on incorporating detailed experimental protocols and insightful commentary to enhance the guide's explanatory power and its usefulness. I'm prioritizing thorough references and ensuring a solid foundation for the subsequent advanced data visualization.

Designing the Structure

My current focus is crafting a clear structure that emphasizes the "why" behind experimental methods and data interpretation. I'm exploring an introduction that highlights nitropyridinol stability's importance and then, structuring the guide around a comparative analysis. I'm prioritizing thorough references and ensuring a solid foundation for data visualization, building from the search results, which provide information on substituent effects and thermal stability. I will now create detailed experimental protocols.

Expanding the Framework

I'm now focusing on weaving together the structural elements to emphasize the "why" behind the chosen experimental designs. This includes a robust introduction justifying the topic's importance. A deeper dive is underway into relevant literature, and I'm building a robust, self-validating framework, aiming to extrapolate principles related to substituent effects and degradation pathways. I'll need to locate specific data on the stability of nitropyridinols; otherwise I will use the available information. I'm prioritizing thorough references with verified links and a clear, data-driven structure.

Defining the Scope

I'm now zeroing in on the guide's core. I'm structuring a robust framework emphasizing the influence of substituents, the need for detailed experimental protocols, and ensuring self-validating data presentation. I've begun to explore potential degradation pathways and refining the guide's introductory section to highlight nitropyridinol stability's relevance.

Defining the Approach

I'm now clarifying the guide's structure to ensure it meets the highest standards. I've broken down my thoughts into an outline that combines theory, experimental design, detailed methods, and data analysis. I'm focusing on weaving together the concepts so that the guide provides clear answers about the influence of different substituents on nitropyridinol stability. I'm prioritizing the inclusion of a robust set of visualizations.

Outlining the Core

I'm now fully immersed in developing the detailed sections on experimental design, data interpretation, and potential degradation pathways, ensuring robust theoretical underpinnings. I'm focusing on crafting detailed protocols for key stability-indicating assays, referencing established guidelines and literature to provide the most credible and detailed guide possible, using my search results to create a realistic guide.

Formulating the Hypothesis

I'm solidifying the guide's structure by clearly stating the core hypothesis, focusing on how substituent effects influence stability. I'm building on initial considerations of experimental design. This includes detailed protocol development, and a "how-to" guide that can serve as a template. I'll need to create example data for illustrative purposes.

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methyl-5-nitropyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification

Understanding the potential hazards of 3-bromo-4-methyl-5-nitropyridin-2-ol is the foundation of its safe disposal. The molecule's structure incorporates three key functional groups that dictate its likely hazard profile:

  • Brominated Organic: The presence of a bromine atom classifies this compound as a halogenated organic . Halogenated waste streams are typically segregated from non-halogenated ones due to specific incineration requirements and potential for harmful emissions if not handled correctly.[1][2][3]

  • Nitro Group: The nitro group (-NO2) suggests that the compound may be an oxidizing agent and could be toxic. Nitrated organic compounds can also be energetic or thermally unstable.

  • Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity, including being harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7] They can also cause skin and eye irritation.[5][8]

Based on these structural alerts, this compound must be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] Given the compound's constituents, it is prudent to assume it may exhibit toxicity.

Summary of Key Information
ParameterAssessmentRationale & Guidance
Waste Classification Hazardous Waste (Assumed Toxic, Halogenated)Based on pyridine, bromo, and nitro functional groups. Must be managed under federal and state hazardous waste regulations.[10][9][11][12]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential environmental hazard.Inferred from data on similar compounds like bromopyridines and nitropyridines.[4][5][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Mixing with incompatibles can cause vigorous reactions. Always segregate waste streams.[4][13]
Disposal Route Licensed Hazardous Waste IncinerationHalogenated organic compounds require high-temperature incineration with specific flue gas treatment. Do not dispose of down the drain.[14]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the waste, ensure all appropriate personal protective equipment is worn to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A flame-resistant lab coat should be worn.[15]

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal purposes must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][16]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff to your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is critical to ensure safe handling and cost-effective disposal.[17]

  • Solid Waste:

    • Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a dedicated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste." [13]

    • Do not mix with non-halogenated waste.[1][3]

  • Liquid Waste:

    • If the compound is in solution, the entire solution should be treated as halogenated waste.

    • Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass carboy).[17]

    • Label the container "Halogenated Organic Liquid Waste."

    • Never mix halogenated waste with other waste streams like acids, bases, or non-halogenated organics.[2][13]

Step 2: Container Management and Labeling

Federal and local regulations require meticulous labeling of hazardous waste containers.[10][18]

  • Select the Right Container: Use containers provided or approved by your EHS department. Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[17][18]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[3]

  • Complete the Tag: Fill out the tag completely and accurately. This includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste stream, including solvents. Do not use abbreviations or chemical formulas.[1]

    • The estimated percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date of accumulation (the date the first waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][18]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Keep the waste container closed at all times, except when adding waste.[1][18]

  • Ensure the container is stored in secondary containment (such as a spill tray) to prevent leaks and spills.[17]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.

Step 4: Arranging for Disposal

Once the container is full or you have finished the project, arrange for a pickup by your institution's EHS department.

  • Ensure the hazardous waste tag is complete and legible.

  • Follow your institution's specific procedure for requesting a waste pickup, which may involve an online form or a phone call.[10][18]

  • Do not move the waste to a different location; EHS personnel will collect it directly from your SAA.[10]

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential.

  • Minor Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or a commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleanup materials (gloves, absorbent, wipes) must be disposed of as halogenated hazardous waste.[19]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[3][19] Do not attempt to clean up a large spill yourself.

Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[13] However, for acutely toxic chemicals (P-listed), triple rinsing is not permitted, and the empty container must be disposed of as hazardous waste.[10] Given the uncertainty of the toxicity profile, it is safest to manage the empty container as hazardous waste.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Accumulation cluster_3 Disposal A Generate Waste: This compound (Solid or Solution) B Select Waste Container (Halogenated Organic) A->B Segregate Waste C Affix & Complete Hazardous Waste Tag B->C Label Immediately D Store in SAA (Secondary Containment) C->D Store Safely E Keep Container Closed F Request EHS Pickup (When Full or Project Ends) D->F Initiate Disposal G EHS Collects for Final Disposal F->G Hand-off

Waste Disposal Workflow for this compound

By adhering to this structured disposal protocol, researchers can ensure that this compound is managed in a way that prioritizes safety, environmental responsibility, and regulatory compliance.

References

Personal protective equipment for handling 3-Bromo-4-methyl-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Introduction: A Proactive Approach to Safety

As a novel compound in discovery and development pipelines, this compound presents a unique safety challenge. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its structure—a substituted nitropyridine—provides clear indicators of its potential hazards. This guide synthesizes data from structurally analogous compounds, including brominated, nitrated, and methylated pyridines, to establish a robust framework for safe handling.

The core principle of this guide is to explain the causality behind each safety recommendation. By understanding the "why," researchers can cultivate a proactive safety culture that extends beyond simple adherence to a checklist. This document provides the essential, immediate safety protocols and logistical plans required for handling this compound with the highest degree of care.

Anticipated Hazard Profile: A Structural Assessment

The chemical architecture of this compound incorporates several functional groups known to impart toxicological activity. Our assessment, based on data from similar chemical classes, anticipates the following hazards:

  • Skin and Eye Irritation: Substituted pyridines frequently cause irritation. The presence of a nitro group can exacerbate this, and compounds like 2-Amino-5-bromo-4-methyl-3-nitropyridine and 5-bromo-2-nitropyridine are confirmed skin and eye irritants.[1][2] Therefore, direct contact is likely to cause significant irritation or potential chemical burns.

  • Respiratory Irritation: Many pyridine derivatives are volatile to some extent and can cause respiratory tract irritation if inhaled.[1][2][3][4] Working outside of a certified chemical fume hood is strongly discouraged.

  • Acute Toxicity: Nitropyridines are classified as toxic if swallowed.[5][6][7] Dermal absorption is also a significant risk, with related compounds being harmful upon skin contact.[7] Systemic effects of aromatic nitro compounds can include headaches, cardiac dysrhythmias, and a drop in blood pressure.[3]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition is expected to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3][8][9][10]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE approach is mandatory to mitigate the anticipated hazards. The following table outlines the minimum required PPE for operations involving this compound.

Protection Type Specific Requirement Rationale and Justification
Eye and Face Tightly fitting chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.Causality: Protects against splashes of the solid or solutions, which are expected to cause serious eye irritation or damage.[1][2][4]
Hand Nitrile or Neoprene gloves. Always inspect gloves before use and use proper removal technique.Causality: Pyridine and its derivatives can be absorbed through the skin.[11] Nitrile gloves offer good resistance to this class of chemicals.[12][13]
Body A fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Causality: Prevents contamination of personal clothing and minimizes skin contact from accidental spills.
Respiratory All handling of the solid and its solutions must be performed within a certified chemical fume hood.Causality: Mitigates the risk of inhaling dust or vapors, which are likely to cause respiratory irritation.[3][4][8]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring laboratory safety.

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling this compound from preparation through disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review Analogous SDS & Protocol prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid Chemical prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Waste Handler cleanup_waste->cleanup_dispose emergency_spill->cleanup_decon Follow Spill Protocol

Caption: Workflow for handling this compound.

Detailed Handling Protocol
  • Preparation:

    • Before beginning, review the safety data sheets of analogous compounds like 5-bromo-2-nitropyridine and 2-Amino-5-bromo-4-methyl-3-nitropyridine to reinforce understanding of the potential hazards.[1][2]

    • Ensure an emergency eyewash and safety shower are unobstructed and within a 10-second travel distance.[11]

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Execution (Inside Fume Hood):

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • Transfer the material to the reaction vessel.

    • Keep all containers tightly closed when not in use.[13]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination, and wash hands immediately.

Spill Management
  • Small Spills: For minor spills within a fume hood, trained personnel may clean it up.[11]

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[9]

  • Large Spills: Evacuate the immediate area and alert laboratory safety personnel.

Disposal Plan
  • All waste containing this compound, including contaminated solids and solutions, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[4][11]

  • Store the waste container in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[11]

  • Dispose of the waste through your institution's certified hazardous waste management program.[4]

Emergency First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][10][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

References

×

Retrosynthesis Analysis

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3-Bromo-4-methyl-5-nitropyridin-2-ol

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